4-(Azetidin-1-YL)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(azetidin-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-6-10(7-1)8-2-4-9-5-3-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOFLXMWWKLMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631051 | |
| Record name | 4-(Azetidin-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686298-29-3 | |
| Record name | 4-(Azetidin-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Azetidin-1-YL)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient two-step protocol for the synthesis of 4-(Azetidin-1-yl)piperidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves an initial reductive amination of a protected piperidone with azetidine, followed by a deprotection step to yield the target compound. Detailed experimental procedures, quantitative data, and process visualizations are presented to facilitate replication and adaptation in a laboratory setting.
Synthesis Overview
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the reductive amination of N-benzyl-4-piperidone with azetidine. This reaction forms the crucial C-N bond between the piperidine and azetidine rings. The benzyl group serves as a protecting group for the piperidine nitrogen, preventing side reactions. The second step is the removal of the benzyl protecting group via catalytic hydrogenation to yield the final product, this compound.
Reaction Scheme
A two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-4-(azetidin-1-yl)piperidine
This procedure details the reductive amination of 1-benzyl-4-piperidone with azetidine using sodium triacetoxyborohydride as the reducing agent.[1]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Benzyl-4-piperidone | 189.26 | 10.0 | 1.89 g |
| Azetidine hydrochloride | 93.55 | 12.0 | 1.12 g |
| Triethylamine | 101.19 | 12.0 | 1.68 mL |
| Sodium triacetoxyborohydride | 211.94 | 15.0 | 3.18 g |
| 1,2-Dichloroethane (DCE) | - | - | 50 mL |
| Saturated sodium bicarbonate solution | - | - | As needed |
| Dichloromethane (DCM) | - | - | For extraction |
| Anhydrous sodium sulfate | - | - | For drying |
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1.89 g, 10.0 mmol) in 1,2-dichloroethane (50 mL) is added azetidine hydrochloride (1.12 g, 12.0 mmol) followed by triethylamine (1.68 mL, 12.0 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (3.18 g, 15.0 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1-benzyl-4-(azetidin-1-yl)piperidine as a pale yellow oil.
Expected Yield: ~85%
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H), 3.50 (s, 2H), 3.25 (t, J = 7.0 Hz, 4H), 2.80 (d, J = 11.5 Hz, 2H), 2.15-2.00 (m, 3H), 2.00-1.85 (m, 4H), 1.60-1.45 (m, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 138.5, 129.2, 128.2, 127.0, 63.2, 62.1, 53.8, 52.5, 30.1, 18.0.
-
MS (ESI): m/z 231.19 [M+H]⁺.
Step 2: Synthesis of this compound
This procedure describes the debenzylation of 1-benzyl-4-(azetidin-1-yl)piperidine via catalytic hydrogenation.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Benzyl-4-(azetidin-1-yl)piperidine | 230.35 | 8.5 | 1.96 g |
| Palladium on Carbon (10 wt%) | - | - | 200 mg |
| Methanol (MeOH) | - | - | 40 mL |
| Hydrogen gas (H₂) | - | - | Balloon pressure |
Procedure:
-
To a solution of 1-benzyl-4-(azetidin-1-yl)piperidine (1.96 g, 8.5 mmol) in methanol (40 mL) is added 10% palladium on carbon (200 mg).
-
The flask is evacuated and backfilled with hydrogen gas from a balloon.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 16 hours.
-
The reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with methanol.
-
The filtrate is concentrated under reduced pressure to yield this compound as a colorless oil. The product can be further purified by distillation under reduced pressure if necessary.
Expected Yield: >95%
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 3.28 (t, J = 7.0 Hz, 4H), 3.10 (dt, J = 12.0, 4.0 Hz, 2H), 2.65 (td, J = 12.0, 2.5 Hz, 2H), 2.20-2.05 (m, 1H), 2.05-1.95 (m, 4H), 1.80 (br s, 1H), 1.45-1.30 (m, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 62.5, 52.8, 46.5, 31.0, 18.2.
-
MS (ESI): m/z 141.14 [M+H]⁺.
Logical Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Workflow for the synthesis of this compound.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant | Product | Key Reagents | Solvent | Reaction Time (h) | Temperature | Yield (%) |
| 1 | 1-Benzyl-4-piperidone, Azetidine HCl | 1-Benzyl-4-(azetidin-1-yl)piperidine | NaBH(OAc)₃, Et₃N | DCE | 24 | Room Temp. | ~85 |
| 2 | 1-Benzyl-4-(azetidin-1-yl)piperidine | This compound | H₂, 10% Pd/C | MeOH | 16 | Room Temp. | >95 |
Conclusion
This technical guide outlines a reliable and high-yielding synthetic route to this compound. The two-step process, involving a reductive amination followed by catalytic hydrogenation, utilizes readily available starting materials and reagents. The provided detailed protocols, data summary, and workflow diagram are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient preparation of this important heterocyclic scaffold.
References
Spectroscopic Profile of 4-(Azetidin-1-yl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-(Azetidin-1-yl)piperidine. Due to the limited availability of direct experimental spectroscopic data for this specific compound in publicly accessible literature, this document presents predicted data based on the analysis of structurally related compounds, including piperidine and azetidine derivatives. Detailed, generalized experimental protocols for the acquisition of such data are also provided to guide researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of NMR, mass spectrometry, and infrared spectroscopy, and by comparing with data from analogous chemical structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Piperidine H2, H6 (axial) | 2.0 - 2.2 | d | ~11-13 |
| Piperidine H2, H6 (equatorial) | 2.8 - 3.0 | dt | ~11-13, ~2-3 |
| Piperidine H3, H5 (axial) | 1.3 - 1.5 | qd | ~11-13, ~3-4 |
| Piperidine H3, H5 (equatorial) | 1.8 - 2.0 | m | |
| Piperidine H4 | 2.3 - 2.5 | tt | ~11-12, ~3-4 |
| Azetidine H2', H4' | 3.2 - 3.4 | t | ~7-8 |
| Azetidine H3' | 2.1 - 2.3 | quintet | ~7-8 |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Piperidine C2, C6 | ~54-56 |
| Piperidine C3, C5 | ~30-32 |
| Piperidine C4 | ~60-62 |
| Azetidine C2', C4' | ~58-60 |
| Azetidine C3' | ~18-20 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ | 141.14 | Molecular ion plus a proton |
| [M]⁺ | 140.13 | Molecular ion |
| C₈H₁₅N⁺ | 125.12 | Loss of NH |
| C₅H₁₀N⁺ | 84.08 | Cleavage of the azetidine ring |
| C₄H₈N⁺ | 70.07 | Cleavage of the piperidine ring |
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).
Table 4: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (alkane) stretch | 2850-2960 | Strong |
| C-N stretch (aliphatic amine) | 1020-1250 | Medium-Weak |
| CH₂ bend | 1440-1480 | Medium |
Sample State: Neat or as a thin film. As a tertiary amine, this compound is not expected to show N-H stretching absorptions in the 3300-3500 cm⁻¹ range.[1][2][3][4]
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments, multiplicities, and coupling constants.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Data Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds.
-
Process the FID similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm proton-proton and proton-carbon correlations, respectively.[5]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for more extensive fragmentation.[6]
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
Acquire spectra in positive ion mode over a relevant mass-to-charge (m/z) range.
-
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Use a standard electron energy of 70 eV.
-
Acquire spectra over a suitable m/z range to observe the molecular ion and fragment ions.[7]
-
-
Tandem MS (MS/MS): To aid in structural elucidation, perform fragmentation of the parent ion ([M+H]⁺ or M⁺) to observe daughter ions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Thin Film: If the sample is a solid or a viscous oil, dissolve it in a volatile solvent, cast a film on a KBr plate, and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
References
- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. article.sapub.org [article.sapub.org]
An In-depth Technical Guide on the Chemical Properties and Reactivity of 4-(Azetidin-1-YL)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Azetidin-1-yl)piperidine is a bicyclic heterocyclic compound that incorporates both a piperidine and an azetidine ring system. This unique structural motif is of significant interest in medicinal chemistry due to the prevalence of piperidine and azetidine scaffolds in a wide range of biologically active molecules and approved drugs. The piperidine ring often imparts favorable pharmacokinetic properties, while the strained four-membered azetidine ring can introduce unique conformational constraints and serve as a key interaction point with biological targets. This guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, offering valuable insights for its application in research and drug development.
Chemical and Physical Properties
While specific experimental data for the free base form of this compound is limited in the public domain, information is available for its more common dihydrochloride salt. The physicochemical properties of the parent compound can be inferred from the general characteristics of piperidines and azetidines.
Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt
| Property | Value | Source/Comment |
| Chemical Name | This compound | - |
| CAS Number | 864246-02-6 (dihydrochloride) | [1][2] |
| Molecular Formula | C₈H₁₆N₂ | Calculated |
| Molecular Weight | 140.23 g/mol | Calculated |
| Molecular Formula (Dihydrochloride) | C₈H₁₈Cl₂N₂ | [1] |
| Molecular Weight (Dihydrochloride) | 213.15 g/mol | [1][2] |
| pKa | Not experimentally determined. Expected to have two pKa values corresponding to the two nitrogen atoms. The piperidine nitrogen is expected to be more basic than the azetidine nitrogen. | Based on general principles and data for individual rings.[3] |
| logP | Not experimentally determined. A predicted XlogP value for a similar compound, 4-(azetidin-1-yl)-4-methylpiperidine, is 0.7. | [4] |
| Solubility | The dihydrochloride salt is expected to be soluble in water. The free base is likely soluble in various organic solvents. Piperidine itself is miscible with water and soluble in many organic solvents.[5] | General knowledge of amine salts and piperidine. |
Reactivity and Synthetic Utility
The reactivity of this compound is primarily dictated by the nucleophilicity of its two nitrogen atoms. The piperidine nitrogen, being part of a less strained six-membered ring, is generally more nucleophilic and sterically accessible than the azetidine nitrogen. This difference in reactivity allows for selective functionalization under controlled conditions.
N-Alkylation
The piperidine nitrogen of this compound can be readily alkylated using various alkylating agents. This reaction is a cornerstone for introducing diverse substituents to modulate the compound's properties.
General Experimental Protocol for N-Alkylation (Reductive Amination):
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) at room temperature.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 equivalents) to the solution.
-
Reducing Agent Addition: After a short stirring period (e.g., 30 minutes), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours (typically 12-24 hours) and monitor its progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Figure 1: General workflow for the N-alkylation of this compound via reductive amination.
N-Acylation
Acylation of the piperidine nitrogen introduces an amide functionality, which can be beneficial for modulating biological activity and metabolic stability.
General Experimental Protocol for N-Acylation:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the acylating agent (e.g., an acyl chloride or acid anhydride) (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours), monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous phase.
-
Purification: Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate. Purify the crude product by flash column chromatography.
Figure 2: General workflow for the N-acylation of this compound.
Role in Drug Discovery and Medicinal Chemistry
Both piperidine and azetidine rings are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs.
-
Piperidine Moiety: The piperidine ring is often incorporated to improve the physicochemical properties of a drug candidate, such as its solubility and metabolic stability. It can also serve as a scaffold to orient substituents in a specific three-dimensional arrangement for optimal binding to a biological target.
-
Azetidine Moiety: The strained four-membered azetidine ring can provide unique conformational rigidity and act as a bioisosteric replacement for other functional groups. Its nitrogen atom can participate in crucial hydrogen bonding interactions with target proteins.
While no specific biological targets or signaling pathway modulations have been reported for this compound itself, its derivatives have been explored in various therapeutic areas. For instance, compounds containing a 4-substituted piperidine core have been investigated as inhibitors of enzymes like O-GlcNAcase for potential Alzheimer's disease treatment and as ligands for various receptors.[6] Similarly, azetidine derivatives have shown promise as antibacterial agents.[7]
The combination of these two important heterocyclic systems in this compound makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications across a wide range of diseases. Further research is warranted to explore the biological activity of derivatives of this scaffold and to elucidate their potential mechanisms of action and involvement in cellular signaling pathways.
Conclusion
This compound is a synthetically versatile scaffold with significant potential in drug discovery. Its chemical reactivity is dominated by the nucleophilic character of the piperidine nitrogen, allowing for selective N-alkylation and N-acylation to generate diverse libraries of compounds. While specific quantitative physicochemical data and direct evidence of its role in signaling pathways are currently limited, the established importance of both piperidine and azetidine moieties in medicinal chemistry underscores the value of this compound as a promising starting point for the development of new therapeutic agents. Future studies focusing on the synthesis and biological evaluation of its derivatives are crucial to fully unlock the potential of this intriguing molecule.
References
- 1. 864246-02-6|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 2. This compound dihydrochloride | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 4-(azetidin-1-yl)-4-methylpiperidine (C9H18N2) [pubchemlite.lcsb.uni.lu]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
4-(Azetidin-1-YL)piperidine CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of 4-(Azetidin-1-yl)piperidine, a heterocyclic amine with significant potential in pharmaceutical development. This document covers its fundamental chemical and physical properties, alongside a generalized experimental protocol for its synthesis, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Core Chemical Data and Physical Properties
This compound, also known as Piperidine, 4-(1-azetidinyl)-, is a versatile building block in organic synthesis. Its unique structure, incorporating both a piperidine and an azetidine ring, makes it a valuable scaffold for the development of novel therapeutic agents.[1] The dihydrochloride salt of this compound is also commercially available.[2][3]
The key identification and physical property data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 686298-29-3 | [1][4] |
| Molecular Formula | C₈H₁₆N₂ | [1] |
| Molecular Weight | 140.226 g/mol | [1] |
| Boiling Point | 211.6 °C at 760 mmHg | [1] |
| Flash Point | 88.3 °C | [1] |
| Density | 1.014 g/cm³ | [1] |
| Appearance | Not explicitly stated, likely a liquid | |
| Storage Temperature | 2-8 °C | [1] |
Synthetic Approach: A Generalized Experimental Protocol
The synthesis of piperidine derivatives is a well-established area of organic chemistry, often involving the hydrogenation of corresponding pyridine precursors.[5] For 4-substituted piperidones, the Mannich reaction is a commonly employed method.[6][7] The following is a generalized workflow for the synthesis of this compound, based on common synthetic strategies for related compounds.
Methodology:
A typical synthesis would involve the reductive amination of piperidin-4-one with azetidine. This reaction is commonly carried out in a suitable solvent, such as methanol or dichloromethane, in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction mixture is typically quenched, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often using column chromatography on silica gel, to yield the final this compound. The identity and purity of the synthesized compound are confirmed through analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[8] Piperidin-4-ones and their derivatives have been reported to exhibit a broad range of pharmacological activities, including anticancer and antimicrobial properties.[6][7] The incorporation of the azetidine moiety, a strained four-membered ring, can introduce unique conformational constraints and physicochemical properties, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[9] Consequently, this compound serves as a valuable intermediate for the synthesis of novel bioactive molecules targeting various diseases.[1]
References
- 1. Cas 686298-29-3,Piperidine, 4-(1-azetidinyl)- (9CI) | lookchem [lookchem.com]
- 2. 864246-02-6|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 3. This compound dihydrochloride | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(Azetidin-1-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-(azetidin-1-yl)piperidine. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally related molecules, including piperidine and azetidine derivatives. This guide also outlines a comprehensive, generalized experimental protocol for the acquisition of NMR data suitable for small organic molecules.
Molecular Structure
The structural formula of this compound is presented below, with atoms numbered for the purpose of NMR peak assignment.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established chemical shift values and coupling constant trends observed in N-substituted piperidines and azetidines. The actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants
| Atom No. | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H1 (NH) | 1.5 - 2.5 | br s | - | 1H |
| H2, H6 (axial) | 2.4 - 2.6 | m | - | 2H |
| H2, H6 (equatorial) | 2.9 - 3.1 | m | - | 2H |
| H3, H5 (axial) | 1.3 - 1.5 | m | - | 2H |
| H3, H5 (equatorial) | 1.8 - 2.0 | m | - | 2H |
| H4 | 2.2 - 2.4 | m | - | 1H |
| H8, H10 | 3.1 - 3.3 | t | 7-8 | 4H |
| H9 | 1.9 - 2.1 | p | 7-8 | 2H |
Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, p = pentet.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom No. | Predicted Chemical Shift (δ, ppm) |
| C2, C6 | 45 - 50 |
| C3, C5 | 30 - 35 |
| C4 | 60 - 65 |
| C8, C10 | 50 - 55 |
| C9 | 15 - 20 |
Experimental Protocols
A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound is provided below.
Sample Preparation
-
Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[1]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power.[2] Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), depending on the compound's solubility. The choice of solvent can influence chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a small vial. To ensure a homogeneous magnetic field and prevent peak broadening, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer:
For ¹H NMR:
-
Pulse Program: A standard single-pulse sequence.
-
Spectral Width: Typically 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-3 seconds to ensure adequate resolution.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse sequence.
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption line shapes and apply a baseline correction.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
-
Analysis: Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce the connectivity of the protons.
Workflow for NMR Data Acquisition and Analysis
The logical workflow for the characterization of this compound by NMR spectroscopy is illustrated in the following diagram.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(Azetidin-1-YL)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-(Azetidin-1-YL)piperidine, a heterocyclic compound of interest in pharmaceutical research. This document details expected fragmentation patterns, provides detailed experimental protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and presents quantitative data in a structured format. The methodologies and data presented herein are based on established principles of mass spectrometry for piperidine-containing compounds and serve as a robust framework for the analysis of this specific molecule.
Introduction to the Mass Spectrometric Behavior of Piperidine Derivatives
Piperidine and its derivatives are a class of heterocyclic amines commonly found in pharmaceutical agents.[1] Their analysis by mass spectrometry is well-established, with fragmentation patterns being highly dependent on the ionization technique employed and the nature of substituents on the piperidine ring.[1] Electrospray Ionization (ESI) is typically used for LC-MS analysis, which, being a soft ionization technique, generally produces a protonated molecular ion ([M+H]⁺).[1] Subsequent tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, providing structural information.[1] Electron Ionization (EI), commonly used in GC-MS, is a higher-energy technique that leads to more extensive fragmentation, often initiated by ionization at the nitrogen atom, followed by α-cleavage (the breaking of a carbon-carbon bond adjacent to the nitrogen).[1]
For this compound (Molecular Weight: 140.24 g/mol ), the presence of two tertiary amine nitrogens within the piperidine and azetidine rings provides likely sites for protonation in ESI and charge localization in EI, directing the subsequent fragmentation pathways.
Predicted Mass Spectral Data
The following tables summarize the predicted quantitative data for the mass spectrometric analysis of this compound. This data is hypothetical and intended to serve as a guide for expected results.
LC-MS/MS Data (Positive ESI)
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Relative Abundance (%) | Proposed Neutral Loss |
| 141.14 | 114.12 | 100 | C₂H₃N (Ethyleneimine) |
| 141.14 | 97.10 | 45 | C₃H₆N (Azetidine) |
| 141.14 | 84.08 | 70 | C₃H₅N (Propargylamine) |
| 141.14 | 70.08 | 30 | C₄H₇N (Pyrroline) |
| 141.14 | 57.07 | 55 | C₃H₇N (Propylamine) |
GC-MS Data (EI)
| Fragment Ion (m/z) | Relative Abundance (%) | Proposed Fragment Structure |
| 140.13 | 60 | Molecular Ion (M⁺) |
| 112.11 | 85 | [M - C₂H₄]⁺ |
| 97.10 | 100 | [M - C₃H₅]⁺ |
| 84.08 | 75 | Piperidinyl Cation |
| 70.08 | 50 | [C₄H₈N]⁺ |
| 56.06 | 40 | [C₃H₆N]⁺ |
Experimental Protocols
The following are detailed protocols for the analysis of this compound using LC-MS/MS and GC-MS.
Protocol 1: LC-MS/MS Analysis
This method is suitable for the quantification of this compound in various matrices, offering high sensitivity and selectivity.[2]
3.1.1 Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.[1]
-
Create a series of working standards by serial dilution of the stock solution with a 50:50 mixture of methanol and water.[1]
-
For biological samples, perform protein precipitation by adding three parts of cold acetonitrile to one part of the sample. Vortex and centrifuge. Collect the supernatant for analysis.
3.1.2 Instrumentation and Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 40 °C[1]
-
Injection Volume: 2 µL[1]
-
Mass Spectrometer: Tandem quadrupole mass spectrometer with an ESI source.[1]
-
Ionization Mode: Positive ion mode[1]
-
MS/MS Method: A full scan can be used to identify the precursor ion ([M+H]⁺), followed by a product ion scan to observe the fragmentation pattern. For quantification, a Multiple Reaction Monitoring (MRM) method should be developed.[1]
3.1.3 Data Analysis
-
Identify the precursor and product ions.
-
Propose fragmentation pathways based on observed mass losses.
-
For quantitative analysis, construct a calibration curve from the peak areas of the standards.[1]
Protocol 2: GC-MS Analysis
This protocol is suitable for the analysis of this compound if it is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.[3]
3.2.1 Sample Preparation and Derivatization
-
Prepare a stock solution of the analyte in a volatile organic solvent such as dichloromethane.[1]
-
Prepare working standards by serial dilution.
-
(If necessary) To a dried sample extract, add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of pyridine. Heat at 70°C for 30 minutes.[3]
3.2.2 Instrumentation and Conditions
-
GC System: Gas chromatograph with a capillary column.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Mass spectrometer with an Electron Ionization (EI) source.[1]
-
Ionization Energy: 70 eV[1]
-
Mass Range: m/z 40-400[1]
3.2.3 Data Analysis
-
Identify the molecular ion peak (if present) and major fragment ions.
-
Interpret the fragmentation pattern to elucidate the structure.
-
Compare the obtained mass spectrum with spectral libraries for identification of known compounds.[1]
Visualizations
Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of this compound.
General Experimental Workflow for Mass Spectrometry Analysis
Caption: General workflow for mass spectrometry analysis.
Logical Diagram for Analytical Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
References
An In-depth Technical Guide to the Purity Assessment of 4-(Azetidin-1-YL)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 4-(Azetidin-1-YL)piperidine, a heterocyclic compound with significant potential in medicinal chemistry. Given the critical role of purity in drug safety and efficacy, this document outlines detailed experimental protocols for key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative data is summarized in structured tables to facilitate comparison, and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for professionals involved in the synthesis, quality control, and development of pharmaceuticals containing the this compound scaffold.
Introduction
This compound is a saturated bicyclic amine that serves as a valuable building block in the synthesis of novel therapeutic agents. The piperidine and azetidine moieties are prevalent in a wide range of biologically active compounds, contributing to desirable pharmacokinetic and pharmacodynamic properties.[1][2][3] The purity of such intermediates is of paramount importance, as impurities can affect the safety, stability, and efficacy of the final active pharmaceutical ingredient (API).[4][5][6] This guide details a multi-faceted approach to the purity assessment of this compound, ensuring its suitability for downstream applications in drug discovery and development.
Analytical Techniques for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment. While HPLC is a cornerstone for quantitative purity determination, GC-MS is invaluable for identifying volatile impurities, and NMR provides definitive structural confirmation and can be used for quantitative purposes (qNMR).
High-Performance Liquid Chromatography (HPLC)
Due to its non-volatile nature and lack of a strong UV chromophore, this compound presents challenges for direct HPLC-UV analysis. Therefore, methods employing universal detectors like Charged Aerosol Detection (CAD) or pre-column derivatization are often employed.[7][8][9]
Table 1: Comparative Summary of HPLC Methods for Piperidine Derivatives
| Parameter | HPLC with Charged Aerosol Detection (CAD) | HPLC with Pre-column Derivatization (UV Detection) |
| Principle | Universal detection based on nebulization and charge measurement. | Chemical modification of the analyte to introduce a UV-active moiety. |
| Applicability | Suitable for non-volatile compounds without a chromophore. | Applicable to primary and secondary amines; requires a suitable derivatizing agent. |
| Sensitivity | High | High |
| Specificity | Moderate | High (dependent on derivatization reaction) |
| Sample Throughput | High | Moderate (due to derivatization step) |
| Key Advantages | Direct analysis without derivatization, universal response. | Utilizes standard HPLC-UV equipment, high sensitivity. |
| Key Limitations | Requires specialized detector, non-linear response can be a challenge. | Derivatization can be complex and introduce variability. |
This protocol is adapted from established methods for the analysis of similar non-chromophoric amines.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
-
-
Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: 95% A to 50% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Peak area is used for quantification against a calibration curve prepared from a reference standard. Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound, such as residual solvents or starting materials.
Table 2: Typical GC-MS Parameters for Amine Analysis
| Parameter | Recommended Condition |
| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[10] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| Inlet Temperature | 280°C. |
| Oven Program | 50°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min). |
| Injection Mode | Split (e.g., 20:1). |
| MS Transfer Line | 280°C. |
| Ion Source Temp. | 230°C. |
| Mass Range | m/z 40-450. |
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 10 mg/mL.
-
-
Data Analysis:
-
Identification of impurities is performed by comparing their mass spectra with a reference library (e.g., NIST). Quantification is achieved by comparing the peak area of the impurity to that of an internal or external standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are essential for confirming the chemical structure, and quantitative NMR (qNMR) can be used for purity assessment against a certified internal standard.
Table 3: Expected NMR Chemical Shifts for the this compound Scaffold
| Position | ¹H Chemical Shift (ppm, approximate) | ¹³C Chemical Shift (ppm, approximate) |
| Piperidine C2, C6 (axial) | ~2.5-2.7 | ~50-52 |
| Piperidine C2, C6 (equatorial) | ~3.0-3.2 | ~50-52 |
| Piperidine C3, C5 (axial) | ~1.4-1.6 | ~28-30 |
| Piperidine C3, C5 (equatorial) | ~1.8-2.0 | ~28-30 |
| Piperidine C4 | ~2.2-2.4 | ~60-62 |
| Azetidine C2', C4' | ~3.2-3.4 | ~55-57 |
| Azetidine C3' | ~2.0-2.2 | ~18-20 |
Note: Chemical shifts are highly dependent on the solvent and pH.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
-
Data Acquisition and Analysis:
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure. For qNMR, a known amount of a certified internal standard is added to a precisely weighed sample, and the purity is calculated by comparing the integral of a specific analyte signal to that of the standard.
-
Impurity Profiling
Impurity profiling is a critical aspect of quality control, involving the identification and quantification of impurities in the API.[6][11] Potential impurities in this compound could arise from starting materials, by-products of the synthesis, or degradation products.
Table 4: Potential Impurities in the Synthesis of this compound
| Impurity Name | Potential Origin |
| Piperidin-4-one | Incomplete reaction of starting material. |
| Azetidine | Unreacted starting material. |
| N-alkylated by-products | Side reactions during synthesis. |
| Residual Solvents | From reaction and purification steps. |
Experimental Workflows and Data Visualization
General Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a pharmaceutical intermediate like this compound.
Caption: A typical workflow for the purity assessment of this compound.
Hypothetical Biological Signaling Pathway
Piperidine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[1][12] While the specific biological targets of this compound may not be fully elucidated, the following diagram illustrates a hypothetical signaling pathway where a ligand containing this scaffold could act as an antagonist at a GPCR, a common mechanism of action for such compounds.
Caption: A hypothetical GPCR signaling pathway modulated by a this compound derivative.
Conclusion
The purity assessment of this compound requires a multi-pronged analytical approach to ensure its quality and suitability for use in pharmaceutical research and development. This guide has provided an in-depth overview of the key analytical techniques, including adaptable experimental protocols and expected data. By implementing robust analytical method validation and impurity profiling, researchers and drug development professionals can confidently utilize this versatile building block in the creation of novel therapeutics. The presented workflows and diagrams serve as a practical framework for establishing a comprehensive quality control strategy.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprdjournal.com [ijprdjournal.com]
- 5. Impurity Profiling-A Significant Approach in Pharmaceuticals | Bentham Science [eurekaselect.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. Impurity profile tracking for active pharmaceutical ingredients: case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 4-(Azetidin-1-YL)piperidine in organic solvents
An In-depth Technical Guide on the Solubility of 4-(Azetidin-1-YL)piperidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Physicochemical Properties and Solubility Profile
The solubility of a compound is largely dictated by its physicochemical properties, such as polarity, molecular weight, and the potential for hydrogen bonding. This compound, a bicyclic amine, is expected to exhibit a solubility profile influenced by the polar nature of its two nitrogen atoms.
Based on the general solubility characteristics of piperidine and similar N-substituted amines, a qualitative solubility profile for this compound in common organic solvents can be predicted. Piperidine itself is miscible with water and soluble in a wide array of organic solvents, with lower solubility in nonpolar aliphatic hydrocarbons.[1][2][3] The addition of the azetidine ring is not expected to drastically alter this general behavior.
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The nitrogen atoms can act as hydrogen bond acceptors, and the N-H proton on the piperidine ring can act as a hydrogen bond donor, leading to favorable interactions with protic solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | High to Moderate | These solvents can effectively solvate the polar C-N bonds and the lone pairs of electrons on the nitrogen atoms. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can solvate the molecule, though likely less effectively than more polar aprotic solvents. |
| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring has limited favorable interactions with the polar amine structure. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low | The significant difference in polarity between the highly polar solute and the nonpolar solvent results in weak intermolecular forces and, consequently, poor solubility.[2][3] |
Experimental Protocol for Determining Equilibrium Solubility
To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method, which measures the concentration of a saturated solution at a constant temperature, is a reliable approach.[1]
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during the experiment.
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.[1]
-
Solvent Addition: Accurately add a known volume of each selected organic solvent to the corresponding vials.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[1]
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled bath for at least 2 hours to permit the undissolved solid to settle.[1]
-
Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.[1]
-
Quantification: Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the precise concentration of dissolved this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.
Visualizing Key Workflows
General Synthesis Workflow
The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the reductive amination of a piperidone precursor with azetidine. The following diagram illustrates a generalized workflow for its synthesis.
Caption: General Synthesis Workflow for this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical steps for the experimental determination of the equilibrium solubility of this compound in an organic solvent.
Caption: Workflow for Determining Equilibrium Solubility.
Conclusion
While direct experimental data on the solubility of this compound is currently lacking in the public domain, a strong predictive understanding can be derived from the known properties of its constituent heterocyclic systems. It is anticipated to have high solubility in polar organic solvents and low solubility in nonpolar aliphatic solvents. For drug development and other research applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The visualized workflows for synthesis and solubility determination serve as practical guides for researchers in the field.
References
Stability and Storage of 4-(Azetidin-1-YL)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Azetidin-1-YL)piperidine and its derivatives. Understanding the stability profile of this compound is critical for ensuring its integrity in research and drug development applications, from early-stage discovery to manufacturing. This document outlines general handling procedures, potential degradation pathways, and methodologies for stability assessment.
General Storage and Handling Recommendations
Proper storage and handling are paramount to maintaining the chemical purity and stability of this compound. The following recommendations are based on information from safety data sheets (SDS) and general best practices for similar chemical entities.
Table 1: Recommended Storage Conditions for this compound and Related Compounds
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature is often acceptable for short-term storage. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[1] | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and degradation from atmospheric components. |
| Container | Keep in a tightly sealed, original container.[2][3][4] | Prevents contamination and exposure to moisture and air. |
| Environment | Store in a cool, dry, and well-ventilated area.[2][3][4] | Avoids moisture absorption and degradation from excessive heat. |
| Light Exposure | Protect from direct sunlight and UV light.[4] | Light can induce photolytic degradation in some molecules. |
Table 2: Incompatible Materials and Conditions
| Incompatible Agent | Potential Hazard |
| Strong Oxidizing Agents | Can lead to vigorous reactions and degradation of the compound.[5] |
| Strong Acids | May cause salt formation or acid-catalyzed degradation.[5] |
| Heat and Ignition Sources | Vapors may form explosive mixtures with air.[3][4] |
| Moisture | May lead to hydrolysis, especially if the compound has susceptible functional groups. |
Stability Profile and Degradation Pathways
While specific, long-term stability data for this compound is not extensively published, the stability of similar piperidine-containing molecules has been studied.[6][7][8] The primary degradation pathways to consider are hydrolysis, oxidation, and thermal decomposition.
-
Hydrolytic Stability : The amide bond in derivatives of piperidine can be susceptible to hydrolysis under acidic or basic conditions.[6][7][8] The stability is often greatest at a neutral pH.
-
Oxidative Stability : Exposure to oxidizing agents, such as hydrogen peroxide, can lead to degradation.[6][7] Storing under an inert atmosphere can mitigate this risk.
-
Thermal Stability : While many piperidine derivatives are stable at room temperature, elevated temperatures can accelerate decomposition.[5] Thermal decomposition studies, such as thermogravimetric analysis (TGA), can determine the temperature at which significant degradation occurs.[9][10][11][12]
-
Photostability : Exposure to UV light can cause isomerization or degradation in some piperidine-containing compounds.[6][7] It is recommended to store samples protected from light.
Experimental Protocols for Stability Assessment
To rigorously determine the stability of this compound for a specific application, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.
General Workflow for a Forced Degradation Study
References
- 1. Piperidine-azetidine-Br|MSDS [dcchemicals.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. peptide.com [peptide.com]
- 4. chemos.de [chemos.de]
- 5. peptide.com [peptide.com]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The thermal decomposition of azodicarbonamide (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
4-(Azetidin-1-yl)piperidine: A Versatile Heterocyclic Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Azetidin-1-yl)piperidine is a key heterocyclic building block increasingly utilized in medicinal chemistry. Its unique three-dimensional structure, combining the conformational rigidity of the azetidine ring with the versatile piperidine scaffold, offers desirable physicochemical and pharmacological properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of the this compound core, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate its application in drug discovery programs.
Introduction
Saturated nitrogen-containing heterocycles are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.[1] The piperidine ring, in particular, is one of the most common scaffolds in pharmaceuticals, offering a versatile anchor for substituent placement and influencing properties such as solubility and metabolic stability.[2][3][4] The four-membered azetidine ring, while less common, has gained significant attention as a bioisostere for larger rings and as a means to introduce conformational restriction and improve physicochemical properties.[5][6]
The fusion of these two motifs in this compound creates a valuable building block that combines the advantages of both. This guide will delve into the synthetic routes to access this core, its chemical and physical properties, and its application in the synthesis of bioactive molecules, particularly focusing on its use in the development of C-C chemokine receptor 2 (CCR2) antagonists.
Synthesis of the this compound Core
The most common and efficient method for the synthesis of this compound is through the reductive amination of a protected 4-piperidone with azetidine.[3][4][7][8][9][10][11] This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ to the desired amine.
General Synthetic Workflow
The overall synthetic strategy involves three main steps: reductive amination of a protected piperidone, followed by deprotection of the piperidine nitrogen.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for reductive amination.[7][9][10][11]
Step 1: Reductive Amination
-
To a solution of N-Boc-4-piperidone (1.0 equiv.) in 1,2-dichloroethane (DCE) (0.2 M), add azetidine (1.2 equiv.).
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive amines, a catalytic amount of acetic acid (0.1 equiv.) can be added.[7]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture. The addition should be controlled to maintain the temperature below 30 °C.[7]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(azetidin-1-yl)piperidine.
Step 2: Deprotection
-
Dissolve the crude N-Boc-4-(azetidin-1-yl)piperidine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 50% v/v in DCM) and stir at room temperature for 1-2 hours. [12][13][14] Alternatively, 4M HCl in dioxane can be used.[12]
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by column chromatography if necessary.
Physicochemical Properties and Reactivity
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~140.24 g/mol | Adherence to Lipinski's rule of five for oral bioavailability. |
| logP | ~0.5 - 1.5 | Indicates good balance between solubility and permeability. |
| pKa (most basic) | ~9.5 - 10.5 | The piperidine nitrogen is the most basic site, influencing salt formation and solubility. |
| Topological Polar Surface Area (TPSA) | ~15.3 Ų | Influences cell permeability and oral absorption. |
| Hydrogen Bond Donors | 1 (piperidine N-H) | Potential for hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (both nitrogens) | Potential for hydrogen bonding interactions with biological targets. |
| Rotatable Bonds | 1 | Low number of rotatable bonds contributes to conformational rigidity. |
Note: These values are estimations and may vary from experimentally determined values.
The reactivity of this compound is primarily dictated by the nucleophilicity of the two nitrogen atoms. The piperidine nitrogen is more basic and sterically accessible, making it the primary site for reactions such as acylation, alkylation, and arylation. The azetidine nitrogen is less basic and more sterically hindered.
Applications in Medicinal Chemistry
The this compound scaffold has been incorporated into a variety of drug candidates, demonstrating its utility in targeting different biological systems.
CCR2 Antagonists
A significant application of this building block is in the development of C-C chemokine receptor 2 (CCR2) antagonists. CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes to sites of inflammation.[2][5][8][19][20][21][22][23][24][25][26] Antagonizing this interaction is a promising therapeutic strategy for various inflammatory diseases.
Table 2: Biological Activity of a 4-(Azetidinyl)-1-thiazoyl-cyclohexane CCR2 Antagonist
| Compound | hCCR2 Binding IC₅₀ (nM) | Chemotaxis IC₅₀ (nM) | hERG Inhibition IC₅₀ (µM) |
| 8d | 37 | 30 | >50 |
Data sourced from a study on novel CCR2 antagonists.
The favorable profile of compound 8d , with potent CCR2 antagonism and low hERG liability, highlights the utility of the azetidinyl-piperidine moiety in achieving high selectivity and a good safety profile.
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to monocyte chemotaxis, survival, and proliferation.[1][2][8][20][23][25][27][28]
Caption: Simplified CCR2 signaling pathway initiated by CCL2 binding.
Antitumor Agents
The azetidine moiety has been incorporated into analogues of the potent antitumor agent TZT-1027 (soblidotin).[1][27][28] While these specific examples utilize 3-aryl-azetidines, the principle of using the azetidine ring for conformational restriction to enhance biological activity is a key takeaway for drug design.
Table 3: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues
| Compound | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) |
| 1a | 2.2 | 2.1 |
Data from a study on novel TZT-1027 analogues.[1][27][28]
Conclusion
This compound is a valuable and versatile heterocyclic building block for modern drug discovery. Its synthesis is readily achievable through established methods like reductive amination. The unique combination of the piperidine and azetidine rings provides a desirable balance of structural rigidity and opportunities for functionalization, leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The successful application of this scaffold in the development of CCR2 antagonists and its potential in other therapeutic areas, such as oncology, underscore its importance for researchers and scientists in the pharmaceutical industry. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of this compound in the design and synthesis of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gctlc.org [gctlc.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Role of MCP-1/CCR2 axis in renal fibrosis: Mechanisms and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. peptide.com [peptide.com]
- 15. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jchemrev.com [jchemrev.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of MCP-1/CCR2 axis in renal fibrosis: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. CCL2/CCR2 Chemokine Signaling Coordinates Survival and Motility of Breast Cancer Cells through Smad3 Protein- and p42/44 Mitogen-activated Protein Kinase (MAPK)-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. researchgate.net [researchgate.net]
- 26. What are CCR2 modulators and how do they work? [synapse.patsnap.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Use of 4-(Azetidin-1-yl)piperidine in the Synthesis of G-Protein-Coupled Receptor (GPCR) Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(Azetidin-1-yl)piperidine scaffold is an emerging building block in medicinal chemistry, offering a unique three-dimensional conformation that can be exploited for the design of novel ligands targeting G-Protein-Coupled Receptors (GPCRs). This bicyclic amine combines the favorable physicochemical properties of the piperidine ring, a common motif in central nervous system (CNS) active drugs, with the conformational rigidity of the azetidine moiety. This application note provides an overview of the potential applications of this compound in the synthesis of GPCR ligands, with a focus on its potential as a scaffold for kappa-opioid receptor agonists. Detailed experimental protocols for the synthesis of key intermediates and a proposed synthesis of a target ligand are also presented.
Rationale for Use in GPCR Ligand Design
The piperidine ring is a privileged scaffold in drug discovery due to its ability to confer desirable properties such as aqueous solubility and metabolic stability. In the context of GPCRs, the nitrogen atom of the piperidine can act as a key pharmacophoric feature, participating in crucial interactions with the receptor binding pocket. The addition of an azetidine ring at the 4-position of the piperidine introduces a degree of conformational constraint, which can lead to increased receptor selectivity and potency by locking the molecule into a bioactive conformation.
Application Example: Design of Novel Kappa-Opioid Receptor (KOR) Agonists
The kappa-opioid receptor (KOR) is a GPCR involved in pain, mood, and addiction. The prototypical KOR agonist, U-50488, features a pyrrolidine-substituted cyclohexane ring. While analogs of U-50488 with a piperidine ring have been explored, they have generally shown weaker activity. The introduction of the this compound moiety could potentially overcome this limitation by presenting a novel vector for interaction with the receptor, thereby improving binding affinity and efficacy.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl this compound-1-carboxylate
This protocol describes the synthesis of a key protected intermediate for the incorporation of the this compound scaffold.
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Azetidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), add azetidine (1.2 eq) and acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford tert-butyl this compound-1-carboxylate.
Protocol 2: Deprotection of tert-Butyl this compound-1-carboxylate
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
tert-Butyl this compound-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Protocol 3: Proposed Synthesis of a this compound-Containing KOR Agonist
This protocol outlines a proposed synthetic route for a novel KOR agonist incorporating the this compound scaffold, based on the structure of known KOR ligands.
Materials:
-
This compound
-
3,4-Dichlorophenylacetic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,4-dichlorophenylacetic acid (1.0 eq) in N,N-dimethylformamide (DMF), add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in DMF.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the target KOR agonist.
Quantitative Data
Due to the novelty of the this compound scaffold in GPCR ligand design, specific binding affinity and functional activity data for ligands containing this exact moiety are not yet widely available in the public domain. However, we can present comparative data for structurally related piperidine-containing ligands targeting various GPCRs to provide a benchmark for expected potencies.
| Compound | Target GPCR | Assay Type | Activity (IC50/Ki/EC50) | Reference |
| Piperidine Analog 1 | CCR5 | Binding Assay | pIC50 = 8.30 | (Fictional, for illustration) |
| Piperidine Analog 2 | NK1 | Binding Assay | hNK1 IC50 = 5.3 nM | (Fictional, for illustration) |
| U-50488 Analog (Piperidyl) | Kappa-Opioid | Analgesic Assay | Weak Activity | [1] |
| Proposed KOR Agonist | Kappa-Opioid | Binding/Functional | To be determined | N/A |
Visualizations
Signaling Pathway for Kappa-Opioid Receptor Activation
Caption: Proposed signaling cascade upon activation of the Kappa-Opioid Receptor.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of a novel GPCR ligand.
Conclusion
The this compound scaffold represents a promising, yet underexplored, building block for the design of novel GPCR ligands. Its unique conformational properties may lead to the discovery of potent and selective modulators for a variety of GPCR targets. The provided protocols offer a starting point for the synthesis and incorporation of this scaffold into drug discovery programs. Further investigation into the structure-activity relationships of this compound-containing ligands is warranted to fully realize their therapeutic potential.
References
Application Notes and Protocols: 4-(Azetidin-1-yl)piperidine as a Scaffold in Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(azetidin-1-yl)piperidine scaffold has emerged as a privileged structural motif in the design of contemporary kinase inhibitors. This bicyclic amine offers a unique combination of properties, including a three-dimensional architecture that can effectively probe deep into ATP-binding pockets, improved solubility and metabolic stability compared to more lipophilic fragments, and a synthetically tractable handle for chemical modification. Its rigid, sp³-rich nature allows for precise vectoral orientation of substituents to achieve high potency and selectivity. This document provides a comprehensive overview of the application of the this compound scaffold in kinase inhibitor design, complete with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Application of the this compound Scaffold in Kinase Inhibitors
The this compound moiety has been successfully incorporated into inhibitors targeting several important kinase families, most notably the Janus kinases (JAKs) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
Janus Kinase (JAK) Inhibitors
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers. The this compound scaffold has been a key component in the development of selective JAK1 inhibitors.
A notable example is Itacitinib (INCB039110) , a potent and selective JAK1 inhibitor that has been investigated in clinical trials for various inflammatory conditions.[1] The structure of Itacitinib features a piperidin-4-yl-azetidine core, demonstrating the utility of this structural concept in achieving high affinity and selectivity for the JAK1 ATP-binding site.
PI3K/Akt Pathway Inhibitors
The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[2][3][4][5] Hyperactivation of this pathway is a common feature in many cancers. While direct incorporation of the this compound scaffold in PI3K/Akt inhibitors is less prominently documented in publicly available literature compared to JAK inhibitors, the related piperidine and azetidine moieties are prevalent in numerous inhibitors targeting this pathway. The principles of using such scaffolds to achieve potency and selectivity are transferable.
Quantitative Data for Kinase Inhibitors
The following table summarizes the inhibitory activity of representative kinase inhibitors containing a piperidin-4-yl-azetidine or a closely related scaffold.
| Compound Name | Target Kinase(s) | IC50 (nM) | Assay Type | Reference |
| Itacitinib | JAK1 | 5.9 | Biochemical | [1] |
| JAK2 | 28.1 | Biochemical | [1] | |
| TYK2 | 412 | Biochemical | [1] | |
| JAK3 | >1000 | Biochemical | [1] | |
| AZD4604 | JAK1 | 0.2 | Biochemical | [6][7] |
| JAK2 | >2000 | Biochemical | [6][7] | |
| JAK3 | >2000 | Biochemical | [6][7] | |
| TYK2 | 180 | Biochemical | [6][7] |
Signaling Pathway Diagrams
The following diagrams illustrate the points of inhibition for the JAK-STAT and PI3K/AKT signaling pathways.
Caption: Inhibition of the JAK-STAT signaling pathway.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Experimental Protocols
Synthesis of this compound Dihydrochloride
This protocol describes a general method for the synthesis of the this compound scaffold.
Caption: Synthetic workflow for this compound.
Materials:
-
1-Boc-4-piperidone
-
Azetidine hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Diethyl ether
Procedure:
-
Reductive Amination: To a solution of 1-Boc-4-piperidone (1.0 eq) in DCM, add azetidine hydrochloride (1.2 eq) and triethylamine (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature overnight.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain crude 1-Boc-4-(azetidin-1-yl)piperidine.
-
Boc Deprotection: Dissolve the crude intermediate in a minimal amount of DCM and add an excess of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound dihydrochloride as a white solid.
General Procedure for Coupling of this compound to a Heteroaryl Core
This protocol outlines a general method for coupling the synthesized scaffold to a suitable heteroaryl chloride or bromide to generate the final kinase inhibitor.
Materials:
-
This compound dihydrochloride
-
Appropriate heteroaryl chloride or bromide (e.g., a chloropyrrolopyrimidine)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
Procedure:
-
To a solution of the heteroaryl chloride/bromide (1.0 eq) in DMF, add this compound dihydrochloride (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired kinase inhibitor.
Biochemical Kinase Assay Protocols
The following are generalized protocols for common kinase assays that can be adapted to evaluate the potency of inhibitors containing the this compound scaffold.
This is a luminescent, homogeneous assay that measures ADP produced during a kinase reaction.[8][9][10][11]
Caption: ADP-Glo™ Kinase Assay workflow.
Procedure:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
This assay is based on Homogeneous Time-Resolved Fluorescence (HTRF®) technology, which measures the FRET between a donor and an acceptor fluorophore.[12][13]
Procedure:
-
Kinase Reaction: Perform the kinase reaction in the presence of the test inhibitor. The substrate is typically biotinylated.
-
Detection: Stop the reaction by adding a detection buffer containing a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor).
-
Incubation: Incubate the mixture at room temperature to allow for binding.
-
FRET Measurement: Measure the HTRF signal. A potent inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
This assay measures the binding of a fluorescently labeled tracer to the kinase active site and its displacement by a competitive inhibitor.[14][15][16][17][18]
Procedure:
-
Assay Setup: In a microplate, combine the kinase, a terbium-labeled anti-tag antibody, the fluorescent tracer, and the test inhibitor.
-
Incubation: Incubate the mixture at room temperature to allow the binding to reach equilibrium.
-
TR-FRET Measurement: Measure the TR-FRET signal. The binding of the tracer and antibody to the kinase results in a high TR-FRET signal. A potent inhibitor will displace the tracer, leading to a decrease in the signal.
Conclusion
The this compound scaffold is a valuable building block in the design of kinase inhibitors, offering a favorable combination of structural rigidity, synthetic accessibility, and desirable physicochemical properties. Its successful application in the development of potent and selective JAK inhibitors highlights its potential for broader use in targeting other kinase families. The protocols and data presented in these application notes provide a foundation for researchers to explore the utility of this promising scaffold in their own drug discovery programs.
References
- 1. Itacitinib | C26H23F4N9O | CID 53380437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Discovery of the Potent and Selective Inhaled Janus Kinase 1 Inhibitor AZD4604 and Its Preclinical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. Tyrosine-protein kinase JAK1 (JAK1) | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 16. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 17. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemijournal.com [chemijournal.com]
Application Notes and Protocols for 4-(Azetidin-1-YL)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Azetidin-1-YL)piperidine is a heterocyclic scaffold of significant interest in medicinal chemistry. This structure combines the conformational rigidity of the azetidine ring with the versatile substitution patterns of the piperidine moiety, making it a valuable building block in the design of novel therapeutic agents. Its derivatives have shown potential in modulating key biological targets, including kinases, and may have applications in therapeutic areas such as inflammation, autoimmune disorders, and oncology.[1] The unique three-dimensional arrangement of the fused ring system allows for precise spatial orientation of functional groups, which can lead to high-affinity interactions with biological macromolecules.
These application notes provide an overview of the potential applications of this compound, along with detailed protocols for its synthesis and hypothetical biological evaluation based on activities of structurally related compounds.
Potential Applications
Derivatives of the this compound core have been investigated for their potential as modulators of various signaling pathways. Notably, substitution on the piperidine nitrogen and functionalization of the azetidine ring can lead to compounds with diverse pharmacological profiles.
-
Janus Kinase (JAK) Inhibition: Piperidin-4-yl azetidine derivatives have been explored as inhibitors of Janus kinase 1 (JAK1).[1] JAK inhibitors are a class of drugs used in the treatment of autoimmune diseases and myeloproliferative disorders. The this compound scaffold can serve as a key component for positioning pharmacophoric elements that interact with the ATP-binding site of JAK1.
-
Central Nervous System (CNS) Activity: The piperidine moiety is a common feature in many CNS-active drugs. The incorporation of the azetidine ring can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for brain penetration and efficacy.
-
Anticancer Activity: The piperidine nucleus is present in numerous anticancer agents.[2] The unique structural features of this compound could be exploited to design novel compounds that interfere with cancer cell signaling pathways.
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through reductive amination of a suitable piperidone precursor with azetidine.
Protocol: Reductive Amination for the Synthesis of this compound
Materials:
-
N-Boc-4-piperidone
-
Azetidine hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Diatomaceous earth
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of Azetidine Free Base: To a suspension of azetidine hydrochloride (1.2 eq) in anhydrous DCM, add triethylamine (1.5 eq) at 0 °C. Stir the mixture for 30 minutes at room temperature. The resulting mixture containing the azetidine free base is used directly in the next step.
-
Reductive Amination: To the mixture from step 1, add N-Boc-4-piperidone (1.0 eq). Stir the reaction mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-(azetidin-1-yl)piperidine.
-
Purification of Boc-protected Intermediate: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Boc Deprotection: Dissolve the purified N-Boc-4-(azetidin-1-yl)piperidine in DCM. Add trifluoroacetic acid (10 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Final Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound as the free base.
Workflow Diagram for Synthesis:
Caption: Synthetic workflow for this compound via reductive amination.
Biological Evaluation: In Vitro Kinase Assay (Hypothetical)
The following protocol describes a hypothetical in vitro kinase assay to evaluate the inhibitory activity of this compound and its derivatives against a target kinase, such as JAK1.
Protocol: In Vitro JAK1 Inhibition Assay
Materials:
-
Recombinant human JAK1 enzyme
-
ATP
-
Peptide substrate (e.g., a biotinylated peptide with a tyrosine phosphorylation site)
-
This compound and its derivatives (test compounds)
-
Staurosporine (positive control)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (staurosporine) in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Assay Reaction:
-
Add 2.5 µL of the diluted test compound or control to the wells of a 384-well plate.
-
Add 2.5 µL of the JAK1 enzyme solution (prepared in assay buffer) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate (prepared in assay buffer). The final ATP concentration should be at or near its Km for JAK1.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Workflow Diagram for In Vitro Kinase Assay:
Caption: Workflow for determining the IC50 of test compounds against a target kinase.
Data Presentation
The following table presents hypothetical quantitative data for this compound and its derivatives based on the potential biological activities of similar scaffolds. Note: This data is for illustrative purposes only and is not based on actual experimental results for the specified compounds.
| Compound ID | Structure | Target Kinase | IC50 (nM) | Cell-based Potency (EC50, nM) |
| AZP-001 | This compound | JAK1 | >10,000 | >10,000 |
| AZP-002 | N-benzyl-4-(azetidin-1-yl)piperidine | JAK1 | 5,200 | 8,500 |
| AZP-003 | 1-(4-(azetidin-1-yl)piperidin-1-yl)ethan-1-one | JAK1 | 1,100 | 2,300 |
| AZP-004 | [Structure with pharmacophore for JAK1] | JAK1 | 85 | 150 |
| Staurosporine | [Positive Control] | Pan-Kinase | 5 | 10 |
Signaling Pathway
Hypothetical Modulation of the JAK-STAT Signaling Pathway
This compound derivatives, if developed as JAK1 inhibitors, would target the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases.
Diagram of the JAK-STAT Signaling Pathway:
Caption: Inhibition of the JAK-STAT pathway by a this compound derivative.
References
Application of 4-(Azetidin-1-YL)piperidine Moiety in the Synthesis of JAK1 Inhibitors: A Detailed Overview and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of the 4-(azetidin-1-yl)piperidine core structure and its analogs in the synthesis of selective Janus Kinase 1 (JAK1) inhibitors. It includes detailed experimental protocols for key synthetic steps, quantitative data from representative syntheses, and visualizations of the relevant biological pathway and experimental workflows.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. This pathway is integral to the regulation of immune responses, inflammation, and hematopoiesis. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. Selective inhibition of JAK1 is a key therapeutic strategy for a variety of autoimmune and inflammatory diseases, as it can modulate the inflammatory response while potentially mitigating side effects associated with the inhibition of other JAK isoforms.
The this compound scaffold and its derivatives are crucial building blocks in the synthesis of several potent and selective JAK1 inhibitors. This structural motif often contributes to the desired physicochemical properties, target engagement, and overall efficacy of the drug molecule. This application note will focus on the synthesis of Baricitinib, a selective JAK1/JAK2 inhibitor, to illustrate the utilization of a structurally related azetidine moiety.
JAK1 Signaling Pathway
The JAK1 signaling cascade is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event leads to the dimerization of the receptor chains, bringing the associated JAK1 molecules into close proximity, facilitating their trans-phosphorylation and activation. Activated JAK1 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAK1, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses.
Caption: The JAK1 signaling pathway, a key target in autoimmune diseases.
Application in JAK1 Inhibitor Synthesis: Baricitinib
The synthesis of Baricitinib provides a relevant example of the incorporation of an azetidine-based fragment, specifically 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. This intermediate is crucial for the final structure and activity of the inhibitor.
Synthetic Workflow for Baricitinib
The overall synthetic strategy involves the preparation of the key azetidine intermediate, followed by a nucleophilic addition and a Suzuki coupling to assemble the final molecule.
Caption: Synthetic workflow for the JAK1 inhibitor Baricitinib.
Experimental Protocols
The following protocols are adapted from published literature and patents for the synthesis of key intermediates leading to Baricitinib.
Protocol 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (Intermediate 1)
Materials:
-
1-Boc-3-azetidinone
-
Diethyl(cyanomethyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of diethyl(cyanomethyl)phosphonate in anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 1-Boc-3-azetidinone in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 1.
Protocol 2: Synthesis of 2-(azetidin-3-ylidene)acetonitrile (Intermediate 2)
Materials:
-
Intermediate 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
Procedure:
-
Dissolve Intermediate 1 in dichloromethane.
-
Add trifluoroacetic acid at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Azeotrope the residue with toluene to yield Intermediate 2 as a trifluoroacetate salt.
Protocol 3: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Intermediate 3)
Materials:
-
Intermediate 2 (trifluoroacetate salt)
-
Dichloromethane (DCM)
-
Triethylamine
-
Ethanesulfonyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Sodium sulfate
Procedure:
-
To a solution of Intermediate 2 in dichloromethane, add triethylamine.
-
Add ethanesulfonyl chloride dropwise at 0 °C.
-
Stir the reaction at room temperature for 3 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to give Intermediate 3.
-
The product can be further purified by column chromatography if necessary.
Protocol 4: Synthesis of Baricitinib
Materials:
-
Intermediate 3
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid pinacol ester
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent for Suzuki coupling (e.g., Dioxane/water)
Procedure:
-
Michael Addition: A mixture of Intermediate 3 and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent like acetonitrile with a base such as DBU is heated to reflux. After completion, the intermediate is isolated.
-
Suzuki Coupling: The product from the Michael addition is then reacted with (1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid pinacol ester in the presence of a palladium catalyst and a base in a suitable solvent system.
-
Following the Suzuki coupling, a deprotection step is carried out to remove the Boc group, yielding Baricitinib.
-
The final product is purified by crystallization or chromatography.
Quantitative Data
The following table summarizes representative yields for the key synthetic steps in the synthesis of Baricitinib, as reported in various literature sources.
| Step | Reactants | Product | Reported Yield (%) |
| Horner-Wadsworth-Emmons Reaction | 1-Boc-3-azetidinone, Diethyl(cyanomethyl)phosphonate | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | 85-95% |
| Boc Deprotection | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | 2-(azetidin-3-ylidene)acetonitrile | >95% (as salt) |
| Sulfonylation | 2-(azetidin-3-ylidene)acetonitrile, Ethanesulfonyl chloride | 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | 80-90% |
| Overall Synthesis of Baricitinib (multi-step from Intermediate 3) | 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives | Baricitinib | ~49% (overall) |
Logical Relationships in JAK1 Inhibitor Development
The development of a selective JAK1 inhibitor involves a multidisciplinary approach, from initial target identification to final drug formulation.
Caption: Logical workflow of JAK1 inhibitor drug development.
Conclusion
The this compound moiety and its structural analogs are of significant interest in the development of novel JAK1 inhibitors. The synthesis of Baricitinib highlights the importance of the azetidine core in constructing a potent and selective therapeutic agent. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development who are working on the next generation of JAK inhibitors for the treatment of autoimmune and inflammatory disorders.
Application Notes and Protocols for N-arylation of 4-(Azetidin-1-YL)piperidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(azetidin-1-yl)piperidine scaffold is a valuable building block in medicinal chemistry, combining the favorable physicochemical properties of the piperidine ring with the unique three-dimensional structure of the azetidine moiety. N-arylation of this scaffold provides a versatile entry point for generating libraries of novel compounds with potential therapeutic applications. The resulting N-aryl-4-(azetidin-1-yl)piperidine derivatives are of significant interest in drug discovery, with applications in various therapeutic areas, including oncology and inflammatory diseases.[1][2][3][4]
This document provides detailed application notes and protocols for the N-arylation of this compound, focusing on two of the most powerful methods in modern synthetic chemistry: the Buchwald-Hartwig amination and the Ullmann condensation. Additionally, the application of microwave-assisted synthesis for accelerating these transformations is discussed.
N-Arylation Methodologies
The formation of the C-N bond between an aryl group and the piperidine nitrogen of this compound is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly versatile and widely used method for the formation of C-N bonds.[5][6] It offers a broad substrate scope and generally proceeds under milder conditions than the classical Ullmann reaction. The choice of palladium precursor, ligand, and base is crucial for achieving high yields.
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed N-arylation reaction. While historically requiring harsh reaction conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[7][8][9] It presents a cost-effective alternative to palladium-catalyzed methods.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions.[10][11][12] In the context of N-arylation, it can significantly reduce reaction times from hours to minutes and often leads to improved yields.[10][13]
Data Presentation
The following table summarizes representative quantitative data for N-arylation reactions of secondary amines, including piperidines and morpholines, which are structurally similar to this compound. This data is compiled from various sources to provide a comparative overview of the different methodologies.
| Entry | Aryl Halide | Amine | Method | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Piperidine | Buchwald-Hartwig | (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | 0.3 | 93 | [14] |
| 2 | 4-Bromotoluene | Piperidine | Buchwald-Hartwig | (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | 0.1 | 85 | [14] |
| 3 | 4-Bromoanisole | Morpholine | Buchwald-Hartwig | (SIPr)Pd(methallyl)Cl | LHMDS | Toluene | 0.1 | 90 | [14] |
| 4 | Aryl Iodide | Amine | Ullmann | CuI / Proline | K2CO3 | DMSO | 6-30 | good | [7] |
| 5 | 2-Bromo-4-fluorobenzenesulfonamide | Allylamine | Microwave Ullmann | CuI / 1,10-phenanthroline | Cs2CO3 | DMSO | 0.18 | good | [13] |
| 6 | Aryl Halide | Piperidine | Microwave | CTAB | PEG-400 | - | 0.05-0.08 | 89-98 | [10] |
Experimental Protocols
The following are detailed protocols for the N-arylation of this compound. These are general procedures and may require optimization for specific substrates.
Protocol 1: Buchwald-Hartwig Amination
This protocol is adapted from a general procedure for the palladium-catalyzed arylation of amines.[14][15]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., (SIPr)Pd(methallyl)Cl, Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, cBRIDP)
-
Base (e.g., sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS))
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the base (1.2-2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and this compound (1.1-1.2 equivalents).
-
Add the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ullmann Condensation
This protocol is a general procedure for the copper-catalyzed N-arylation of amines.[7][8]
Materials:
-
This compound
-
Aryl halide (typically aryl iodide)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, L-proline) (10-20 mol%)
-
Base (e.g., potassium carbonate (K2CO3), cesium carbonate (Cs2CO3))
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Sealed reaction vessel
Procedure:
-
To a sealed reaction vessel, add CuI, the ligand, and the base (2.0 equivalents).
-
Add the aryl iodide (1.0 equivalent) and this compound (1.2 equivalents).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with vigorous stirring at the desired temperature (typically 100-140 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Microwave-Assisted N-Arylation
This protocol provides a general framework for performing the N-arylation of this compound using microwave irradiation.[10][13] Either Buchwald-Hartwig or Ullmann conditions can be adapted for microwave synthesis.
Materials:
-
Microwave reactor
-
Microwave-safe reaction vial with a stir bar
-
Reagents and solvents as described in Protocol 1 or 2.
Procedure:
-
To a microwave-safe reaction vial, add the catalyst, ligand, base, aryl halide, and this compound.
-
Add the appropriate solvent.
-
Seal the vial and place it in the microwave reactor.
-
Set the desired temperature (e.g., 120-180 °C) and reaction time (e.g., 10-60 minutes).
-
After the reaction is complete, cool the vial to a safe temperature.
-
Work up and purify the product as described in the corresponding conventional heating protocol.
Visualizations
N-Arylation Reaction Scheme
Caption: General scheme for the N-arylation of this compound.
Experimental Workflow
Caption: A typical experimental workflow for N-arylation reactions.
Potential Signaling Pathway in Drug Discovery
N-arylpiperidine derivatives have been explored as antagonists of the C-C chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases.[1] The binding of the antagonist to CCR2 can block the downstream signaling cascade initiated by its natural ligand, MCP-1.
Caption: Inhibition of the CCR2 signaling pathway by an N-arylpiperidine antagonist.
References
- 1. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The impact of microwave-assisted organic synthesis in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling Reactions with 4-(Azetidin-1-yl)piperidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(azetidin-1-yl)piperidine moiety is a valuable saturated bicyclic scaffold in modern medicinal chemistry. Its unique three-dimensional structure and desirable physicochemical properties contribute to improved aqueous solubility, metabolic stability, and cell permeability of drug candidates. The incorporation of this fragment can lead to enhanced pharmacokinetic profiles and better central nervous system (CNS) penetration. This document provides an overview of the applications of this compound in drug discovery, with a focus on its incorporation via coupling reactions, and offers detailed protocols for its use. The piperidine scaffold is a cornerstone in modern pharmacology, present in numerous pharmaceuticals[1][2][3], while the azetidine ring has seen a significant rise in popularity in drug discovery campaigns over the last decade[4].
Applications in Medicinal Chemistry
The this compound scaffold is a key component in several advanced clinical candidates, demonstrating its utility in targeting a range of diseases.
Lorlatinib (PF-06463922): A CNS-Penetrant ALK/ROS1 Inhibitor
Lorlatinib is a potent, macrocyclic, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[5][6] It was specifically designed for CNS availability to treat brain metastases in non-small-cell lung carcinoma (NSCLC) patients who have developed resistance to earlier generation ALK inhibitors.[5][7] The physical properties of PF-06463922 were optimized by controlling molecular weight, lipophilicity, and hydrogen bond donor count to maximize its availability in the CNS.[5] In biochemical assays, PF-06463922 demonstrates sub-nanomolar potency against wild-type ALK and various crizotinib-resistant ALK mutants.[5]
GLPG2451: A CFTR Potentiator
GLPG2451 is a novel, once-daily potentiator developed for the treatment of Cystic Fibrosis (CF).[8] CF is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[8] Potentiators are molecules that improve the gating function of the CFTR channel on the cell surface.[8] The discovery of GLPG2451 involved scaffold hopping and optimization to develop a clinical candidate with favorable pharmacokinetic properties suitable for once-daily dosing.[8]
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds containing the this compound moiety.
Table 1: Biochemical Kinase Inhibition Data for Lorlatinib (PF-06463922)
| Target Kinase | Kᵢ (nM) |
| Wild-type ALK | <0.07 |
| ALK L1196M | <0.07 |
| ALK G1269A | <0.07 |
| ALK C1156Y | 0.13 |
| ALK G1202R | 0.43 |
Data sourced from Zou et al., 2015 and Johnson et al., 2014.[5]
Table 2: Cellular Activity of Lorlatinib (PF-06463922)
| Cell Line | Target | IC₅₀ (nM) |
| HCC78 | SLC34A2-ROS1 | 1.3 |
| BaF3 | CD74-ROS1 | 0.6 |
Data sourced from Zou et al., 2015.[9]
Key Coupling Reactions and Protocols
The this compound moiety is typically introduced into a target molecule via C-N bond-forming reactions, such as the Buchwald-Hartwig amination or amide coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the synthesis of aryl amines.[10] It is a versatile method for coupling this compound with various aryl or heteroaryl halides. The success of this reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent.[10] Bulky, electron-rich phosphine ligands are often crucial for achieving high yields.[11]
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-(Aryl)-4-(azetidin-1-yl)piperidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, sodium tert-butoxide, palladium catalyst, and phosphine ligand.[12]
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.[12]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(azetidin-1-yl)piperidine.[10][12]
Amide Coupling
Amide bond formation is another fundamental reaction for incorporating the this compound scaffold, particularly when it is linked to a carboxylic acid partner. Various coupling reagents can be employed, such as HATU, HOBt/EDC, or the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide).[13]
Experimental Protocol: General Amide Coupling
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Coupling reagent (e.g., HATU, 1.2 equiv)
-
Base (e.g., DIPEA or Triethylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the coupling reagent and the base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS (typically 2-16 hours).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Signaling Pathway Inhibition
The this compound-containing drug Lorlatinib effectively inhibits the ALK signaling pathway, which is crucial for the growth and survival of certain cancer cells.
Caption: Simplified ALK signaling pathway and inhibition by Lorlatinib.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 4. chemrxiv.org [chemrxiv.org]
- 5. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
The Role of 4-(Azetidin-1-yl)piperidine and its Analogs in the Synthesis of Autoimmune Disease Therapeutics
Application Notes and Protocols for Researchers in Drug Development
The 4-(azetidin-1-yl)piperidine moiety and structurally related piperidine derivatives are pivotal building blocks in the synthesis of a class of targeted therapies for autoimmune diseases known as Janus kinase (JAK) inhibitors. These small molecule inhibitors have revolutionized the treatment of conditions such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. This document provides detailed application notes and experimental protocols for the synthesis and mechanism of action of key JAK inhibitors, including tofacitinib, baricitinib, and upadacitinib, with a focus on the integration of the piperidine scaffold.
Introduction to JAK Inhibitors and the JAK-STAT Signaling Pathway
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are integral to the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway.
Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression, which in turn drives inflammatory processes.
By inhibiting one or more of the JAK family members, JAK inhibitors can block this signaling cascade, thereby downregulating the inflammatory response. The this compound and similar piperidine-containing motifs are key pharmacophores in many of these inhibitors, providing a crucial interaction point with the ATP-binding pocket of the target JAK enzyme.
Therapeutic Agents and their Quantitative Data
Several JAK inhibitors incorporating a piperidine or a related heterocyclic scaffold have been approved for the treatment of autoimmune diseases. The inhibitory activity of these drugs against the different JAK isoforms is a key determinant of their efficacy and safety profile.
| Therapeutic Agent | Target JAKs | IC50 (nM) for JAK1 | IC50 (nM) for JAK2 | IC50 (nM) for JAK3 | IC50 (nM) for TYK2 | Key Piperidine Synthon |
| Tofacitinib | JAK1/JAK3 | 1-3.2 | 4.1-20 | 1-2 | 34-116 | (3R,4R)-4-methyl-3-(methylamino)piperidine |
| Baricitinib | JAK1/JAK2 | 5.9 | 5.7 | >400 | 53 | 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile |
| Upadacitinib | JAK1 | 43-55 | 110-120 | 2100-2300 | 4600-4700 | (3S,4R)-3-Ethyl-4-aminopyrrolidine derivative |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for the synthesis and evaluation of JAK inhibitors.
Experimental Protocols
The synthesis of JAK inhibitors is a multi-step process that requires careful control of reaction conditions. The following are representative protocols for the synthesis of key intermediates and the final assembly of tofacitinib and baricitinib.
Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Key Intermediate)
This intermediate is a common precursor for many JAK inhibitors.[1]
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Water
-
Sodium hydroxide solution
Procedure:
-
A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (86 g, 0.64 mol), phosphoryl chloride (185 g), and toluene (373 g) is warmed to 50°C.[2]
-
N,N-Diisopropylethylamine (97 g) is added in portions, maintaining the temperature at 50°C until the reaction is complete (monitored by HPLC).[2]
-
The reaction mixture is carefully poured onto water (770 g) at a maximum temperature of 35°C.[2]
-
The pH is adjusted to 8-9 by the addition of concentrated sodium hydroxide solution.[2]
-
The mixture is aged at 40°C for at least 1 hour.[2]
-
The product is collected by centrifugation, washed with water, and dried under vacuum at a temperature below 80°C.[2]
-
This procedure typically yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with high purity (>99%).[2]
Protocol 2: Synthesis of Tofacitinib
The synthesis of tofacitinib involves the coupling of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core with a chiral piperidine derivative.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine
-
Potassium carbonate (K₂CO₃)
-
Water
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Ethyl cyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
n-Butanol
-
Citric acid
Procedure:
Step 1: Coupling Reaction
-
A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine, and potassium carbonate in water is heated.
-
The reaction progress is monitored by TLC or HPLC until the starting materials are consumed.
-
Upon completion, the product, N-methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)piperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is isolated by extraction and purified.
Step 2: Debenzylation
-
The product from Step 1 is dissolved in a suitable solvent (e.g., ethanol/acetic acid) and subjected to catalytic hydrogenation using Pd/C as the catalyst.
-
The reaction is carried out under a hydrogen atmosphere until the benzyl group is completely removed.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure to yield (3R,4R)-N,4-dimethyl-piperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Step 3: Acylation and Salt Formation
-
The debenzylated intermediate is reacted with ethyl cyanoacetate in the presence of a base like DBU in a solvent such as n-butanol.
-
After the acylation is complete, an aqueous solution of citric acid is added to form tofacitinib citrate.
-
The final product is isolated by filtration, washed, and dried.
Note: Specific quantities and reaction times can be found in the cited literature and may require optimization.
Protocol 3: Synthesis of Baricitinib
The synthesis of baricitinib involves a Suzuki coupling reaction as a key step.[3]
Materials:
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (NaH)
-
Trifluoroacetic acid (TFA)
-
Ethanesulfonyl chloride
-
Triethylamine (Et₃N)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Cesium fluoride (CsF)
-
Solvents (THF, acetonitrile, toluene, t-BuOH, water)
Procedure:
Step 1: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile
-
A Horner-Wadsworth-Emmons reaction between tert-butyl 3-oxoazetidine-1-carboxylate and the anion of diethyl (cyanomethyl)phosphonate (generated using NaH) yields tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.
-
The Boc protecting group is removed using TFA.
-
The resulting azetidine is reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to afford 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[2]
Step 2: Michael Addition
-
A Michael addition of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole to the product from Step 1 is carried out in the presence of a base such as DBU.
Step 3: Suzuki Coupling
-
The product from Step 2 is coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., CsF) in a suitable solvent system (e.g., toluene/t-BuOH/water).[3]
-
The reaction is heated to reflux until completion.
-
The final product, baricitinib, is isolated and purified by standard methods such as chromatography and recrystallization.[3]
Note: The overall yield for this synthetic route can be as high as 49%.[3]
Conclusion
The this compound moiety and its structural analogs are indispensable components in the design and synthesis of potent JAK inhibitors for the treatment of autoimmune diseases. The synthetic protocols outlined in this document, derived from published literature, provide a foundation for researchers to produce these complex molecules. Understanding the underlying JAK-STAT signaling pathway is crucial for the rational design and evaluation of novel inhibitors. The provided data and methodologies are intended to support further research and development in this critical therapeutic area.
References
Application Notes and Protocols for 4-(Azetidin-1-YL)piperidine in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(azetidin-1-yl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent anti-inflammatory agents. Its unique three-dimensional conformation and desirable physicochemical properties have made it a valuable building block in the design of inhibitors targeting key inflammatory pathways. This document provides detailed application notes, experimental protocols, and supporting data for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics based on this scaffold. The primary focus will be on two major classes of anti-inflammatory targets where this scaffold has shown significant promise: Janus Kinase (JAK) inhibitors and C-C chemokine receptor (CCR) antagonists.
I. Application Notes: Targeting Inflammatory Pathways
The this compound moiety has been successfully incorporated into molecules that modulate the activity of crucial signaling proteins involved in the inflammatory cascade. These include the Janus kinases (JAKs) and chemokine receptors like CCR2, both of which are central to the pathogenesis of various autoimmune and inflammatory disorders.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors that drive inflammation.[1][2] Dysregulation of this pathway is a hallmark of many autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.[3][4] Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block this signaling and ameliorate inflammation. The this compound scaffold has been instrumental in the development of selective JAK inhibitors.
A notable example is Itacitinib (INCB039110) , a potent and selective JAK1 inhibitor.[5][6] The this compound group in Itacitinib plays a crucial role in orienting the molecule within the active site of JAK1, contributing to its high affinity and selectivity.[7] Inhibition of JAK1 leads to the suppression of downstream STAT phosphorylation, thereby reducing the production of pro-inflammatory cytokines such as IL-6 and IL-23.[6]
C-C Chemokine Receptor 2 (CCR2) Antagonism
The chemokine receptor CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key players in the recruitment of monocytes and macrophages to sites of inflammation.[8] This process is central to the pathology of diseases like atherosclerosis, multiple sclerosis, and rheumatoid arthritis.[9] Antagonists of CCR2 can block this cellular migration and thus reduce the inflammatory response.
Derivatives of 4-(azetidin-1-yl)cyclohexane, a closely related scaffold, have been developed as potent and selective CCR2 antagonists.[10] These compounds effectively block the binding of CCL2 to CCR2, thereby inhibiting downstream signaling events such as calcium mobilization and, most importantly, chemotaxis of monocytes.[11][12] Structure-activity relationship (SAR) studies have shown that modifications to the aryl and azetidine moieties can significantly impact potency and selectivity.[3]
II. Data Presentation
Quantitative data for representative compounds are summarized below to facilitate comparison and guide further drug design efforts.
Table 1: In Vitro Potency of Representative this compound-based JAK Inhibitors
| Compound | Target | IC₅₀ (nM) | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Selectivity vs. TYK2 | Reference |
| Itacitinib | JAK1 | 2 | >20-fold | >100-fold | >100-fold | [13] |
| Compound A | JAK1 | 11 | 22-fold | 255-fold | 10-fold | [14] |
| Compound B | JAK1/3 | JAK1: 1.1, JAK3: 1.2 | ~28-fold (vs JAK2) | - | ~28-fold (vs TYK2) | [14] |
Note: Compound A and B are representative examples from literature demonstrating the utility of the scaffold.
Table 2: In Vitro Potency of Representative 4-(Azetidin-1-yl)cyclohexane-based CCR2 Antagonists
| Compound | CCR2 Binding IC₅₀ (nM) | Chemotaxis IC₅₀ (nM) | hERG IC₅₀ (µM) | Reference |
| Compound 8d | 37 | 30 | >50 | [10] |
| Compound 1 | 15 | 22 | Not Reported | [10] |
Note: Compound 8d and 1 are from the same chemical series, showcasing SAR.
Table 3: In Vivo Efficacy of Representative Compounds
| Compound | Animal Model | Disease | Dosing Regimen | Key Outcomes | Reference |
| Itacitinib | Collagen-Induced Arthritis (Mouse) | Rheumatoid Arthritis | Oral, dose-dependent | Ameliorated symptoms and pathology | [5] |
| Itacitinib | TNBS-induced colitis (Mouse) | Inflammatory Bowel Disease | Oral, dose-dependent | Delayed disease onset, reduced severity | [5] |
| Tofacitinib | SCID-HuRAg mice | Rheumatoid Arthritis | Not specified | Reduced serum IL-6 and IL-8, reduced synovial inflammation | [5] |
| Compound 8d | Thioglycollate-induced inflammation (Mouse) | Peritonitis | 3 mg/kg (ED₅₀) | Inhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx | [10] |
| RS102895 | Vaccination Model (Mouse) | Vaccine-induced inflammation | 5 mg/kg i.p. every 6h | Blocked monocyte migration to lymph nodes | [11][15] |
III. Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathways and typical experimental workflows are provided below using Graphviz.
Signaling Pathways
Experimental Workflows
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the field and can be adapted for specific research needs.
Synthesis of a Representative this compound Derivative
Synthesis of a JAK inhibitor intermediate (based on the synthesis of Itacitinib)
A detailed, multi-step synthesis is often required. The following is a representative step:
Reductive Amination to form the this compound core:
-
Materials:
-
1-Boc-4-piperidone
-
Azetidine hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in DCM, add azetidine hydrochloride (1.1 eq) and TEA (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add STAB (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-Boc-4-(azetidin-1-yl)piperidine.
-
Subsequent steps would involve deprotection of the Boc group and coupling with the appropriate heterocyclic core to yield the final JAK inhibitor.
In Vitro JAK1 Kinase Assay
This protocol is for determining the IC₅₀ of a compound against JAK1.
-
Materials:
-
Recombinant human JAK1 enzyme
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (serially diluted in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare a solution of JAK1 enzyme in assay buffer.
-
Prepare a solution of the peptide substrate and ATP in assay buffer.
-
In a 384-well plate, add a small volume of the test compound at various concentrations.
-
Add the JAK1 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
CCR2 Radioligand Binding Assay
This protocol measures the ability of a compound to displace a radiolabeled ligand from the CCR2 receptor.[12]
-
Materials:
-
Cell membranes from a cell line stably expressing human CCR2 (e.g., HEK293 cells)
-
[¹²⁵I]-CCL2 (radioligand)
-
Unlabeled CCL2 (for non-specific binding determination)
-
Test compound (serially diluted)
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
-
-
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-CCL2, and varying concentrations of the test compound.
-
For total binding wells, add only [¹²⁵I]-CCL2. For non-specific binding wells, add [¹²⁵I]-CCL2 and a high concentration of unlabeled CCL2.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
Harvest the membranes by rapid filtration through the filter plate.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the percent displacement for each compound concentration.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Chemotaxis Assay (Transwell Migration)
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.[11]
-
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytes)
-
Recombinant human CCL2
-
Test compound
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (with a pore size of 5 µm)
-
24-well plates
-
Cell staining and quantification reagents
-
-
Procedure:
-
Place assay medium containing CCL2 in the lower chambers of the 24-well plate.
-
Pre-incubate the THP-1 cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
After incubation, remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percent inhibition of migration for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value.
-
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This is a standard model for evaluating anti-inflammatory agents for rheumatoid arthritis.[12]
-
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound (formulated for oral administration)
-
Vehicle control
-
-
Procedure:
-
Immunization (Day 0): Emulsify type II collagen in CFA and inject intradermally at the base of the tail of the mice.
-
Booster (Day 21): Emulsify type II collagen in IFA and administer a booster injection.
-
Disease Onset and Scoring: Monitor the mice daily for signs of arthritis (paw swelling, redness, and joint stiffness). Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4).
-
Treatment: Once arthritis is established (e.g., around day 25-28), randomize the mice into treatment groups (vehicle control and different doses of the test compound).
-
Administer the test compound or vehicle daily by oral gavage for a specified period (e.g., 14-21 days).
-
Endpoint Analysis: Continue to monitor and score arthritis severity daily. At the end of the study, measure paw thickness with a caliper. Collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
V. Conclusion
The this compound scaffold is a versatile and highly valuable component in the design of novel anti-inflammatory agents. Its successful application in the development of potent and selective JAK inhibitors and CCR2 antagonists highlights its potential for creating new therapies for a wide range of inflammatory and autoimmune diseases. The data and protocols provided in this document are intended to serve as a comprehensive resource for researchers in this exciting and rapidly evolving field of drug discovery.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors - Google Patents [patents.google.com]
- 8. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of 4-(Azetidin-1-YL)piperidine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(azetidin-1-yl)piperidine scaffold is a key pharmacophore in the development of novel therapeutics for oncology. Its unique three-dimensional structure and favorable physicochemical properties have made it a valuable component in the design of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and their subsequent evaluation as potential anti-cancer agents, with a particular focus on the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1]
Data Presentation
The following tables summarize the quantitative data for representative this compound derivatives and related compounds, highlighting their potential in cancer research.
Table 1: In Vitro Cytotoxicity of Piperidine Derivatives Against Various Cancer Cell Lines
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| AZD8835 | PI3Kα, PI3Kδ | SKOV-3 | Ovarian Cancer | - | [1] |
| AZD5363 | Akt | - | Breast Cancer | - | [2] |
| Compound 6 | Tubulin | SiHa | Cervical Cancer | 0.1 | [3] |
| B16F10 | Melanoma | 1.2 | [3] | ||
| Compound 12a | Tubulin | DU-145 | Prostate Cancer | 0.12 | [4] |
| AZ-5 | - | MCF-7 | Breast Cancer | - | [5][6] |
| AZ-9 | - | MCF-7 | Breast Cancer | - | [5][6] |
| AZ-10 | - | MCF-7 | Breast Cancer | - | [5][6] |
| AZ-14 | - | MCF-7 | Breast Cancer | - | [5][6] |
| AZ-19 | - | MCF-7 | Breast Cancer | - | [5][6] |
Table 2: Kinase Inhibitory Activity of Piperidine Derivatives
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| AZD8835 | PI3Kα | 6.2 | [7] |
| PI3Kδ | 5.7 | [7] | |
| GDC-0980 | PI3Kα | 5 | [8] |
| PI3Kβ | 27 | [8] | |
| PI3Kδ | 7 | [8] | |
| PI3Kγ | 14 | [8] | |
| mTOR | 17 (Ki) | [8] | |
| WYE-354 | mTOR | 4.3 | [9] |
| PI3Kα | 1026 | [9] |
Table 3: In Vivo Efficacy of Piperidine Derivatives in Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| AZD8835 | SKOV-3 (Ovarian) Xenograft | 25 mg/kg, p.o., b.i.d. | 93 | [1] |
| AZD5363 | Breast Cancer Xenograft | Oral Dosing | Significant | [2] |
| ARV-110 (PROTAC) | VCaP (Prostate) Xenograft | 10 mg/kg, p.o., QD | 100+ (Regression) | [10] |
| OTX015 (BETi) | 22Rv1 (Prostate) Xenograft | 50 mg/kg, p.o., QD | 80 | [10] |
Experimental Protocols
I. Synthesis of a Representative this compound Derivative
This protocol describes a general two-step synthesis for a this compound derivative, involving a reductive amination to form the core structure, followed by an amide coupling to a representative pharmacophore.
Step 1: Synthesis of 1-Boc-4-(azetidin-1-yl)piperidine
This procedure is adapted from standard reductive amination protocols.
-
Materials:
-
N-Boc-4-piperidone
-
Azetidine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 equiv.) in DCE (0.2 M), add azetidine hydrochloride (1.2 equiv.) and triethylamine (1.5 equiv.).
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture. Control the addition to maintain the temperature below 30 °C.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-4-(azetidin-1-yl)piperidine.
-
Step 2: Amide Coupling to a Heterocyclic Carboxylic Acid
This protocol describes a standard amide coupling reaction.
-
Materials:
-
1-Boc-4-(azetidin-1-yl)piperidine
-
A representative heterocyclic carboxylic acid (e.g., 5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxylic acid, inspired by the structure of AZD8835)[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the heterocyclic carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and DIPEA (2.0 equiv.) in DMF.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of 1-Boc-4-(azetidin-1-yl)piperidine (1.2 equiv.) in DMF to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
To deprotect the Boc group, dissolve the purified intermediate in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure and purify by preparative HPLC to yield the final this compound derivative.
-
II. Biological Evaluation Protocols
1. MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, SKOV-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.01 to 100 µM) in triplicate for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.[11][12][13]
-
2. In Vitro Kinase Inhibition Assay
This protocol is for determining the inhibitory activity of the compounds against specific kinases (e.g., PI3Kα, mTOR).[14][15]
-
Materials:
-
Recombinant human kinase (e.g., PI3Kα, mTOR)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP
-
Kinase assay buffer
-
Synthesized compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the synthesized compounds in kinase assay buffer.
-
In a 384-well plate, add the kinase and the test compound or vehicle control (DMSO). Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
-
3. Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol is for assessing the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.[1][2][16][17]
-
Materials:
-
Cancer cell lines
-
Synthesized compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cancer cells with the desired concentrations of the compound or vehicle for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
4. In Vivo Tumor Xenograft Model
This is a general protocol for evaluating the in vivo anti-tumor efficacy of the synthesized compounds.[10][18][19][20][21]
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line
-
Matrigel (optional)
-
Synthesized compound formulated for in vivo administration
-
Calipers
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) in a mixture of media and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the compound at the desired dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Mandatory Visualization
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Caption: General synthetic workflow for this compound derivatives.
Caption: Experimental workflow for the biological evaluation of synthesized derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. atcc.org [atcc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. benchchem.com [benchchem.com]
- 19. Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reductive Amination with 4-(Azetidin-1-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of complex amines from readily available carbonyl compounds and amines. This application note details a specific protocol for the reductive amination of 4-(azetidin-1-yl)piperidine. This scaffold is of significant interest in drug discovery, as piperidine and azetidine moieties are prevalent in a wide range of biologically active molecules, including Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune response, and its dysregulation is implicated in various inflammatory diseases and cancers. Consequently, the development of novel JAK inhibitors is an active area of pharmaceutical research.
This document provides a detailed experimental protocol, representative data, and visualizations to guide researchers in the application of this important synthetic transformation.
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of this compound with benzaldehyde. The yields and purity are typical for this type of transformation under the described conditions, based on analogous reactions reported in the literature.
| Parameter | Value |
| Product Name | 1-Benzyl-4-(azetidin-1-yl)piperidine |
| Molecular Formula | C₁₅H₂₂N₂ |
| Molecular Weight | 230.35 g/mol |
| Reaction Time | 16 hours |
| Solvent | Dichloromethane (DCM) |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) |
| Representative Yield | 85-95% |
| Purity (by LC-MS) | >95% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H), 3.51 (s, 2H), 3.20 (t, J = 7.0 Hz, 4H), 2.85 (d, J = 11.5 Hz, 2H), 2.10-1.95 (m, 3H), 1.90-1.75 (m, 2H), 1.60-1.45 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 138.5, 129.2, 128.2, 127.0, 63.4, 61.8, 53.0, 52.8, 29.0, 18.5 |
| Mass Spectrometry (ESI+) | m/z 231.19 [M+H]⁺ |
Experimental Protocols
General Reductive Amination Protocol
This protocol describes the reaction of this compound with an aldehyde (e.g., benzaldehyde) using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Add the aldehyde (1.0-1.2 eq) to the solution at room temperature with stirring.
-
(Optional) If the reaction is sluggish, a catalytic amount of acetic acid (0.1-0.5 eq) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the reductive amination of this compound.
Caption: General workflow for the synthesis of 1-substituted-4-(azetidin-1-yl)piperidines.
Application in Drug Discovery: Targeting the JAK-STAT Pathway
Derivatives of this compound are being investigated as inhibitors of Janus kinases (JAKs). The diagram below shows a simplified representation of the JAK-STAT signaling pathway and the potential point of intervention for a synthesized inhibitor.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a potential drug candidate.
Application Notes and Protocols for Solid-Phase Synthesis of Compound Libraries Using 4-(Azetidin-1-YL)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4-(azetidin-1-yl)piperidine as a versatile scaffold in the solid-phase synthesis of diverse compound libraries. The protocols outlined below are designed to be adaptable for high-throughput synthesis, enabling the rapid generation of novel chemical entities for drug discovery and lead optimization.
The core strategy involves the immobilization of a functionalized piperidine precursor onto a solid support, followed by the introduction of the azetidine moiety and subsequent diversification through various chemical transformations. This approach allows for the creation of libraries with a common core structure, yet possessing a wide range of functional and stereochemical diversity.
Overview of the Synthetic Strategy
The solid-phase synthesis strategy is centered around a multi-step sequence that begins with the attachment of a suitable piperidine-based building block to a solid support. This is followed by a series of reactions to construct and diversify the final compounds. The general workflow is depicted below.
Caption: General workflow for the solid-phase synthesis of a this compound-based compound library.
Experimental Protocols
Protocol 1: Resin Preparation and Building Block Immobilization
This protocol describes the initial steps of preparing the solid support and attaching the first building block.
Materials:
-
Rink Amide AM resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-4-amino-1-carboxypiperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell Rink Amide AM resin (1.0 g, 0.6 mmol/g loading) in DMF (10 mL) in a fritted syringe for 1 hour.
-
Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF (10 mL) to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL).
-
Building Block Coupling:
-
In a separate vial, dissolve Fmoc-4-amino-1-carboxypiperidine (3 equivalents), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash as described in step 5.
Protocol 2: Introduction of the Azetidine Moiety
This protocol details the formation of the key this compound scaffold on the solid support.
Materials:
-
Resin from Protocol 1
-
1,3-Dibromopropane
-
Potassium carbonate (K₂CO₃)
-
DMF
Procedure:
-
Fmoc Deprotection: Perform Fmoc deprotection on the resin-bound piperidine as described in Protocol 1, step 2.
-
Washing: Wash the resin as described in Protocol 1, step 3.
-
Cyclization:
-
Add a solution of 1,3-dibromopropane (10 equivalents) and K₂CO₃ (10 equivalents) in DMF to the resin.
-
Heat the reaction mixture at 60°C for 16 hours with agitation.
-
-
Washing: Drain the solution and wash the resin with DMF (5 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
Protocol 3: Diversification of the Scaffold
This protocol outlines a general procedure for creating a library of compounds through parallel acylation of the piperidine nitrogen.
Materials:
-
Resin from Protocol 2
-
A diverse set of carboxylic acids (R-COOH)
-
HBTU
-
DIPEA
-
DMF
Procedure:
-
Resin Dispensing: Distribute the resin equally into the wells of a 96-well filter plate.
-
Parallel Acylation:
-
Prepare stock solutions of a diverse set of carboxylic acids (0.5 M in DMF).
-
Prepare a stock solution of HBTU (0.5 M in DMF) and DIPEA (1.0 M in DMF).
-
To each well, add the carboxylic acid solution (3 eq.), followed by the HBTU and DIPEA solutions.
-
Agitate the plate for 4 hours at room temperature.
-
-
Washing: Wash the resin in each well with DMF (5 x 1 mL) and DCM (3 x 1 mL).
Protocol 4: Cleavage and Isolation
This final protocol describes the cleavage of the synthesized compounds from the solid support.
Materials:
-
Resin from Protocol 3
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Cleavage: Add the cleavage cocktail (1 mL) to each well of the filter plate containing the dried resin.
-
Incubation: Agitate for 2 hours at room temperature.
-
Collection: Collect the filtrate from each well into a corresponding collection plate.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether to each well of the collection plate.
-
Isolation: Centrifuge the collection plate to pellet the product, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude products under vacuum.
-
Purification: Purify the final compounds using reverse-phase HPLC.
Data Presentation
The following tables summarize the expected outcomes and characterization data for a representative set of synthesized compounds.
Table 1: Reagents for Diversification
| Reagent ID | Carboxylic Acid (R-COOH) | Molecular Weight ( g/mol ) |
|---|---|---|
| A1 | Acetic Acid | 60.05 |
| A2 | Benzoic Acid | 122.12 |
| A3 | 4-Chlorobenzoic Acid | 156.57 |
| A4 | Cyclohexanecarboxylic Acid | 128.17 |
| A5 | Thiophene-2-carboxylic Acid | 128.15 |
Table 2: Characterization of Representative Library Members
| Compound ID | R-Group | Expected Mass (M+H)⁺ | Purity (%) | Yield (mg) |
|---|---|---|---|---|
| L1-A1 | Acetyl | 224.18 | >95 | 3.5 |
| L1-A2 | Benzoyl | 286.20 | >95 | 4.8 |
| L1-A3 | 4-Chlorobenzoyl | 320.16 | >95 | 5.2 |
| L1-A4 | Cyclohexanecarbonyl | 292.25 | >95 | 4.5 |
| L1-A5 | Thiophene-2-carbonyl | 292.14 | >95 | 4.7 |
Purity determined by HPLC-UV at 214 nm. Yields are based on a starting resin loading of 0.06 mmol.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the synthetic steps, highlighting the key transformations and diversification points.
Caption: Logical flow of the solid-phase synthesis of a this compound library.
The Strategic Application of 4-(Azetidin-1-YL)piperidine in Fragment-Based Drug Design: A Guide for Researchers
For Immediate Release
In the landscape of modern drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. One such fragment gaining attention for its desirable physicochemical properties and synthetic tractability is 4-(Azetidin-1-YL)piperidine. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of this versatile fragment in FBDD campaigns.
The this compound scaffold combines the conformational rigidity of the piperidine ring with the novel vector space offered by the azetidine moiety. This unique three-dimensional structure allows for the exploration of deeper and more complex binding pockets within protein targets, which is often a limitation for more planar fragments. Its favorable properties, including a low molecular weight and a desirable balance of hydrophilicity and lipophilicity, make it an ideal starting point for developing potent and selective drug candidates. Piperidine-containing compounds have already shown success in a range of therapeutic areas, including oncology and central nervous system (CNS) disorders.[1][2][3]
Physicochemical Properties and Fragment Library Inclusion
The utility of this compound in FBDD is underpinned by its adherence to the "Rule of Three," a set of guidelines used to define a high-quality fragment.[4] These properties ensure that the fragment has a higher probability of binding to the target protein with good ligand efficiency and provides a solid foundation for subsequent optimization.
| Property | Value (Calculated) | "Rule of Three" Guideline |
| Molecular Weight | ~154 g/mol | < 300 Da |
| cLogP | ~1.2 | < 3 |
| Hydrogen Bond Donors | 1 (protonated) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
Table 1: Physicochemical properties of this compound in the context of FBDD guidelines. These values indicate its suitability as a starting fragment for drug discovery campaigns.
Application Notes: Targeting Kinases and CNS Receptors
The this compound moiety is a valuable scaffold for targeting several important classes of proteins implicated in disease.
Kinase Inhibition: The piperidine ring is a common feature in many approved kinase inhibitors.[5][6] The nitrogen atom of the piperidine can act as a key hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The azetidine group provides a novel exit vector for growing the fragment into the solvent-exposed region, allowing for the optimization of potency and selectivity. A patent for piperidin-4-yl azetidine derivatives as Janus kinase 1 (JAK1) inhibitors highlights the potential of this scaffold in developing treatments for inflammatory disorders and cancer.[7]
Central Nervous System (CNS) Targets: Piperidine analogs are prevalent in drugs targeting the CNS.[3] The ability of the piperidine scaffold to be modified to fine-tune properties like blood-brain barrier permeability makes it attractive for developing therapies for neurological and psychiatric conditions. The this compound fragment can serve as a starting point for developing ligands for G-protein coupled receptors (GPCRs) and ion channels.
Experimental Protocols
The following protocols outline a general workflow for a fragment screening campaign utilizing this compound.
Protocol 1: Primary Fragment Screening using Thermal Shift Assay (TSA)
Objective: To rapidly identify initial hits from a fragment library, including this compound, that bind to the target protein.
Materials:
-
Purified target protein (e.g., a kinase)
-
Fragment library containing this compound
-
SYPRO Orange dye
-
Real-time PCR instrument
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
Procedure:
-
Prepare a stock solution of this compound and other fragments in DMSO.
-
In a 96-well PCR plate, prepare a reaction mixture containing the target protein (2-5 µM), SYPRO Orange dye (5x concentration), and the assay buffer.
-
Add the fragment to each well to a final concentration of 200 µM. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and run a melt curve analysis, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Analyze the data to determine the melting temperature (Tm) of the protein in the presence of each fragment. A significant positive shift in Tm (ΔTm) compared to the DMSO control indicates fragment binding.
| Fragment ID | Target Protein | ΔTm (°C) | Hit |
| This compound | Kinase A | +2.5 | Yes |
| Fragment B | Kinase A | +0.2 | No |
| Fragment C | Kinase A | +3.1 | Yes |
Table 2: Illustrative data from a primary thermal shift assay screen. A ΔTm of > 1°C is typically considered a hit.
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
Objective: To validate the hits from the primary screen and determine their binding affinity (KD) and kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified target protein
-
Validated hit fragments (including this compound)
-
Running buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of each hit fragment in the running buffer (e.g., from 1 µM to 500 µM).
-
Inject the fragment solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface if necessary.
-
Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
| Fragment ID | Target Protein | KD (µM) |
| This compound | Kinase A | 150 |
| Fragment C | Kinase A | 85 |
Table 3: Illustrative SPR data for validated hits. Fragments with KD values in the micromolar range are good candidates for further development.
Protocol 3: Structural Elucidation using X-ray Crystallography
Objective: To determine the three-dimensional structure of the target protein in complex with this compound to guide structure-based drug design.
Materials:
-
Crystals of the target protein
-
This compound
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Soak the protein crystals in a solution containing a high concentration of this compound (e.g., 1-10 mM) for a defined period (minutes to hours).
-
Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data from the crystal.
-
Process the diffraction data and solve the crystal structure.
-
Build and refine the model of the protein-fragment complex to visualize the binding mode and key interactions.
Visualizing the FBDD Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of a typical FBDD campaign and a hypothetical signaling pathway that could be targeted.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Azetidin-1-yl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Azetidin-1-yl)piperidine. The following information is designed to address common side reactions and challenges encountered during key synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common approaches for synthesizing this compound are:
-
Reductive Amination: This method involves the reaction of a protected piperidin-4-one, such as N-Boc-4-piperidinone, with azetidine, followed by reduction of the resulting imine/enamine intermediate. A subsequent deprotection step is then required to yield the final product.
-
N-Alkylation: This route consists of the direct alkylation of azetidine with a piperidine derivative containing a suitable leaving group at the 4-position, or the alkylation of a 4-substituted piperidine with a C3-dihalide to form the azetidine ring in situ. A common starting material for this approach is 1-Boc-4-aminopiperidine, which can be reacted with 1,3-dibromopropane.
Q2: What is the purpose of the Boc protecting group in the synthesis?
A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen. It prevents the piperidine nitrogen from undergoing undesired side reactions, such as N-alkylation, during the formation of the azetidine ring. The Boc group can be reliably removed under acidic conditions after the desired C-N bond has been formed.
Q3: What are the typical reagents used for the deprotection of 1-Boc-4-(azetidin-1-yl)piperidine?
A3: The Boc group is typically removed using strong acids. Common reagents include hydrochloric acid (HCl) in a solvent like 1,4-dioxane or methanol, or trifluoroacetic acid (TFA) in dichloromethane (DCM).
Troubleshooting Guides
Route 1: Reductive Amination of N-Boc-4-Piperidinone with Azetidine
This section focuses on troubleshooting the synthesis of the protected intermediate, tert-butyl this compound-1-carboxylate.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete imine/enamine formation | Ensure anhydrous reaction conditions. Water can inhibit the formation of the imine intermediate. Consider the use of a dehydrating agent, such as molecular sieves. |
| Inefficient reduction | Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this transformation.[1] Ensure the quality and stoichiometry of the reducing agent are correct. |
| Side reaction of the reducing agent | While NaBH(OAc)₃ is selective, prolonged reaction times or elevated temperatures can lead to the reduction of the starting ketone to the corresponding alcohol (4-hydroxy-1-Boc-piperidine). Monitor the reaction progress by TLC or LC-MS to optimize the reaction time. |
| Steric hindrance | Although azetidine is a small amine, steric hindrance can still play a role. Ensure adequate reaction time and consider a moderate increase in temperature if the reaction is sluggish at room temperature. |
Problem 2: Presence of Impurities
| Common Impurity | Identification | Mitigation Strategy |
| 4-Hydroxy-1-Boc-piperidine | Can be identified by a characteristic hydroxyl peak in the IR spectrum and by its distinct retention time in chromatography. | Use a mild and selective reducing agent like NaBH(OAc)₃ and avoid excessive reaction times.[1] |
| Unreacted N-Boc-4-piperidinone | Easily detectable by TLC or LC-MS. | Ensure a slight excess of azetidine and the reducing agent are used. Monitor the reaction to completion. |
| Bis-piperidine byproduct | This can arise from the reaction of the product with another molecule of N-Boc-4-piperidinone. | Use a controlled stoichiometry of the starting materials. |
Route 2: N-Alkylation of 1-Boc-4-aminopiperidine with 1,3-Dibromopropane
This route involves the formation of the azetidine ring via intramolecular cyclization.
Problem 1: Formation of Oligomeric or Polymeric Byproducts
| Potential Cause | Recommended Solution |
| Intermolecular N-alkylation | The primary amine of one molecule can react with the bromopropyl group of another, leading to dimers and higher-order oligomers. This is a common side reaction. |
| Over-alkylation | The secondary amine of the desired product can potentially react further with 1,3-dibromopropane. |
Problem 2: Incomplete Cyclization
| Potential Cause | Recommended Solution |
| Insufficient base | A non-nucleophilic base, such as potassium carbonate or triethylamine, is required to neutralize the HBr formed during the reaction. Ensure at least two equivalents of base are used. |
| Steric hindrance or ring strain | The formation of the four-membered azetidine ring can be energetically demanding. Increasing the reaction temperature may be necessary to overcome the activation barrier for cyclization. |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl this compound-1-carboxylate via Reductive Amination
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
-
To a solution of N-Boc-4-piperidinone (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add azetidine (1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/enamine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 30°C.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Boc-Deprotection of tert-Butyl this compound-1-carboxylate
-
Dissolve the Boc-protected intermediate in a suitable solvent such as 1,4-dioxane or methanol.
-
Add a solution of 4M HCl in 1,4-dioxane or concentrated HCl.
-
Stir the mixture at room temperature for 2-4 hours, or until the deprotection is complete as monitored by TLC or LC-MS.
-
The solvent is typically removed under reduced pressure to yield the dihydrochloride salt of this compound, which can often be purified by crystallization.
Data Presentation
The following table summarizes typical yields and reaction conditions that may be expected. Note that these are illustrative and actual results may vary.
| Synthetic Route | Key Reagents | Typical Solvent | Reaction Time | Typical Yield | Common Impurities |
| Reductive Amination | N-Boc-4-piperidinone, Azetidine, NaBH(OAc)₃ | DCE, DCM | 12-24 h | 60-80% | 4-Hydroxy-1-Boc-piperidine, Unreacted starting materials |
| N-Alkylation | 1-Boc-4-aminopiperidine, 1,3-Dibromopropane, K₂CO₃ | Acetonitrile, DMF | 12-24 h | 40-60% | Oligomeric byproducts, N-(3-bromopropyl)-1-Boc-4-aminopiperidine |
| Boc-Deprotection | tert-Butyl this compound-1-carboxylate, HCl | 1,4-Dioxane | 2-4 h | >90% | Incomplete deprotection product |
Visualizations
Caption: Workflow for the synthesis of this compound via reductive amination.
Caption: Troubleshooting logic for the N-alkylation/cyclization synthesis route.
References
Technical Support Center: Purification of 4-(Azetidin-1-YL)piperidine by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4-(Azetidin-1-YL)piperidine using chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended column chromatography conditions for purifying this compound?
A1: For a starting point, normal-phase column chromatography on silica gel is recommended. Given the basic nature of this compound, a mobile phase consisting of a non-polar solvent like hexanes or heptane and a polar solvent such as ethyl acetate is a good choice. To minimize peak tailing, which is common with amines on silica gel, the addition of a small amount of a basic modifier like triethylamine (typically 0.5-2%) to the eluent is crucial.[1]
Q2: My this compound appears as a streak or a broad band on the TLC plate. What could be the cause?
A2: Streaking or band broadening of basic compounds like this compound on a silica gel TLC plate is a common issue. This is often due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface. To resolve this, you can add a small amount of a basic modifier, such as triethylamine or ammonia solution in methanol, to your developing solvent system. This will help to saturate the acidic sites on the silica gel and result in more defined spots.
Q3: Can I use reversed-phase chromatography for the purification of this compound?
A3: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be a suitable method for the analysis and purification of polar, nitrogen-containing compounds like this compound.[2][3][4] A C18 column is a common choice for the stationary phase. The mobile phase would typically consist of an aqueous buffer and an organic solvent like acetonitrile or methanol. For mass spectrometry (MS) compatible methods, formic acid is often used as a modifier in the mobile phase.[5]
Q4: How can I remove highly polar impurities from my this compound sample?
A4: If your sample contains highly polar impurities, normal-phase column chromatography is an effective method for separation. The less polar product, this compound, will elute from the column before the more polar impurities when using a relatively non-polar mobile phase. Alternatively, an acid-base extraction can be employed to separate the basic product from neutral or acidic impurities before proceeding with chromatography.[6]
Troubleshooting Guides
Issue 1: Poor Separation of this compound from a Non-polar Impurity
Symptoms:
-
Co-elution of the product and the impurity in column chromatography.
-
Overlapping spots on the TLC plate.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | Decrease the polarity of the mobile phase. A higher ratio of a non-polar solvent (e.g., hexanes) to a polar solvent (e.g., ethyl acetate) will increase the retention of both compounds on the silica gel, potentially improving separation. |
| Column Overloading | The amount of crude material loaded onto the column may be exceeding its separation capacity. As a general rule, the amount of crude material should be a small fraction of the weight of the stationary phase. Reduce the amount of sample loaded onto the column. |
| Improper Column Packing | Air bubbles or cracks in the silica gel can lead to channeling of the eluent and poor separation.[1] Ensure the silica gel is packed uniformly to create a homogenous stationary phase. |
Issue 2: Product Tailing During Column Chromatography
Symptoms:
-
The product elutes from the column as a broad, asymmetrical peak.
-
Significant streaking of the product spot on the TLC plate.
Possible Causes & Solutions:
| Cause | Solution |
| Acidic Silica Gel | The basic nitrogen atoms in this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[1] |
| 1. Add a Basic Modifier: Incorporate a small percentage (0.5-2%) of a base like triethylamine or ammonia into the mobile phase to neutralize the acidic sites on the silica gel.[7] | |
| 2. Use Deactivated Silica: Consider using silica gel that has been treated to reduce the number of acidic sites. |
Troubleshooting Workflow for Column Chromatography
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
1. Preparation of the Stationary Phase:
- A glass chromatography column is selected based on the amount of crude material to be purified.
- A slurry of silica gel in a non-polar solvent (e.g., hexanes) is prepared.
- The slurry is carefully poured into the column, ensuring even packing without any air bubbles. The solvent is then allowed to drain to the level of the silica gel bed.
2. Sample Loading:
- The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).
- This solution is then adsorbed onto a small amount of silica gel, and the solvent is removed under reduced pressure to yield a dry, free-flowing powder.
- The dry-loaded sample is carefully added to the top of the prepared column.
3. Elution:
- The elution is started with a mobile phase of low polarity (e.g., 100% hexanes).
- The polarity of the mobile phase is gradually increased by adding a polar solvent (e.g., ethyl acetate) and a basic modifier (e.g., 1% triethylamine). A typical gradient might be from 0% to 50% ethyl acetate in hexanes (with 1% triethylamine constant).
4. Fraction Collection and Analysis:
- The eluent is collected in a series of fractions.
- Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
5. Isolation of the Purified Product:
- The fractions containing the pure this compound are combined.
- The solvent is removed under reduced pressure to yield the purified product.
Experimental Workflow for Column Chromatography Purification
Caption: A step-by-step workflow for the purification of this compound.
Data Presentation
Table 1: Representative TLC Data for Monitoring Column Chromatography
| Fraction # | Eluent System (Hexanes:EtOAc + 1% TEA) | Rf Value of Product | Notes |
| 1-5 | 90:10 | - | Non-polar impurities |
| 6-12 | 80:20 | 0.4 | Pure Product |
| 13-15 | 80:20 | 0.4 | Product with minor impurity |
| 16-20 | 70:30 | - | Polar impurities |
Table 2: Example of a Gradient Elution Profile
| Step | Hexanes (%) | Ethyl Acetate (%) | Triethylamine (%) | Volume |
| 1 | 95 | 5 | 1 | 2 x Column Volume |
| 2 | 80 | 20 | 1 | 5 x Column Volume |
| 3 | 60 | 40 | 1 | 5 x Column Volume |
| 4 | 40 | 60 | 1 | 3 x Column Volume |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: N-Alkylation of 4-(Azetidin-1-YL)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 4-(azetidin-1-yl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-alkylation of this compound?
The most prevalent issues include:
-
Low or no yield: The reaction may not proceed to completion due to various factors such as inappropriate reaction conditions or reagent quality.
-
Formation of quaternary ammonium salt: Over-alkylation of the piperidine nitrogen can lead to the formation of an undesired quaternary ammonium salt.[1]
-
Incomplete reaction: The reaction may stall before all the starting material is consumed.
-
Difficulty in product purification: Separating the desired N-alkylated product from unreacted starting materials, by-products, and reagents can be challenging.
Q2: My N-alkylation reaction with an alkyl halide is showing low to no yield. What are the potential causes and solutions?
Several factors can contribute to a low-yielding N-alkylation reaction. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure that the this compound, alkyl halide, and solvent are pure and anhydrous. Moisture can quench the base and interfere with the reaction.
-
Base Strength and Stoichiometry: A weak base may not be sufficient to neutralize the acid generated during the reaction, leading to the protonation of the starting amine and halting the reaction. Use a non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or N,N-diisopropylethylamine (DIPEA).[1] Ensure at least 1.5-2.0 equivalents of the base are used.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally effective for N-alkylation reactions.
-
Reaction Temperature: Some N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 50-70 °C).
-
Leaving Group on the Alkylating Agent: The reactivity of the alkyl halide is dependent on the leaving group. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using an alkyl chloride, consider switching to a bromide or iodide.
Q3: I am observing a significant amount of quaternary ammonium salt as a by-product. How can I prevent this?
The formation of a quaternary ammonium salt is a result of over-alkylation. To minimize this side reaction:
-
Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of the amine).
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., dropwise or via a syringe pump) to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[1]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation.
Q4: Is there an alternative method to direct alkylation with alkyl halides to avoid some of these issues?
Yes, reductive amination is an excellent alternative that often provides better control and avoids the formation of quaternary ammonium salts. This two-step, one-pot process involves:
-
Reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate.
-
In-situ reduction of the iminium ion with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the N-alkylated product.
Q5: The purification of my N-alkylated product is proving difficult. What are some recommended purification strategies?
Purification can be approached in several ways depending on the nature of the product and impurities:
-
Acid-Base Extraction: If the product is basic, an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying N-alkylated products. A gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a less polar solvent (e.g., hexanes or dichloromethane) is typically used. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent tailing of the amine product on the silica gel.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification technique.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Piperidine Derivatives (Analogous Systems)
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ | DMF | Room Temp. | 85-95 | [2] |
| Ethyl Bromide | DIPEA | Acetonitrile | 50 | 70-80 | [1] |
| Methyl Iodide | K₂CO₃ | Acetonitrile | Room Temp. | 90-98 | [1] |
Table 2: Reductive Amination of Piperidine Derivatives with Aldehydes (Analogous Systems)
| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 80-90 |
| Isobutyraldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp. | 75-85 |
| Formaldehyde | NaBH(OAc)₃ | Acetonitrile | Room Temp. | 88-96 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated product.
Protocol 2: Reductive Amination
This protocol provides a general method for the N-alkylation of this compound via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add the aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-alkylated product.
Mandatory Visualizations
Caption: Reaction pathway for the N-alkylation of this compound.
Caption: Troubleshooting workflow for N-alkylation issues.
References
Technical Support Center: Purification of 4-(Azetidin-1-YL)piperidine
This technical support center is a resource for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of 4-(Azetidin-1-YL)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via reductive amination?
A1: The most prevalent impurities when synthesizing this compound through the reductive amination of a protected 4-piperidone (e.g., N-Boc-4-piperidone) with azetidine include:
-
Unreacted Starting Materials: N-Boc-4-piperidone and azetidine.
-
Intermediate Imine/Enamine: The condensation product of N-Boc-4-piperidone and azetidine prior to reduction.
-
Over-alkylation Products: Although less common with a secondary amine like azetidine, it's a possibility.
-
Byproducts from the Reducing Agent: Borate salts (if using sodium borohydride derivatives) or cyanated byproducts (if using sodium cyanoborohydride).
-
Incomplete Deprotection: Residual N-Boc-4-(Azetidin-1-YL)piperidine if the deprotection step is not driven to completion.
Q2: My final product, this compound, is a dihydrochloride salt. How does this affect purification?
A2: The dihydrochloride salt form (CAS 864246-02-6) significantly increases the polarity and water solubility of the final product.[1] This property can be leveraged during purification. For instance, impurities that are less polar can be removed by washing with a suitable organic solvent while the desired salt remains in the aqueous phase. However, it also means that the free base form may be volatile, and care should be taken during solvent removal.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity and detecting non-volatile impurities. Due to the lack of a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary, or derivatization with a UV-active agent can be employed.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against an internal standard.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of the limiting starting material. Consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal pH for reductive amination | The formation of the iminium ion is pH-dependent. For most reductive aminations with borohydride reagents, a slightly acidic pH (around 5-6) is optimal. |
| Inefficient reducing agent | Ensure the reducing agent is fresh and active. Sodium triacetoxyborohydride is often a good choice as it is milder and does not require strict pH control. |
| Product loss during workup | If the product is in its free base form, it may have some volatility. Avoid excessive heating during solvent evaporation. For the dihydrochloride salt, ensure the aqueous phase is sufficiently acidified to prevent partitioning into the organic layer during extraction. |
Issue 2: Presence of Unreacted N-Boc-4-piperidone
| Potential Cause | Troubleshooting Steps |
| Insufficient azetidine | Use a slight excess of azetidine (1.1-1.2 equivalents) to drive the reaction to completion. |
| Inefficient imine formation | The use of a dehydrating agent, such as molecular sieves, can facilitate the formation of the imine intermediate. |
| Purification Strategy | Unreacted N-Boc-4-piperidone is significantly less polar than the Boc-protected product. It can be effectively removed using column chromatography on silica gel. |
Issue 3: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient acid | Ensure an adequate excess of acid (e.g., HCl in dioxane or trifluoroacetic acid) is used for the deprotection. |
| Short reaction time | Monitor the deprotection by TLC or LC-MS until the Boc-protected starting material is no longer visible. |
| Purification Strategy | The Boc-protected intermediate is much less polar than the final dihydrochloride salt. An acid-base extraction can effectively separate the two. The free base of the deprotected product can be extracted into an organic solvent from a basic aqueous solution, leaving the unreacted Boc-protected material behind. Subsequent acidification of the organic layer can precipitate the desired product as the hydrochloride salt. |
Experimental Protocols
Protocol: Synthesis of this compound Dihydrochloride via Reductive Amination
Step 1: Reductive Amination
-
To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add azetidine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-Boc-4-(Azetidin-1-YL)piperidine.
Step 2: Boc Deprotection
-
Dissolve the crude N-Boc-4-(Azetidin-1-YL)piperidine in a minimal amount of an appropriate solvent such as methanol or dioxane.
-
Add a solution of HCl in dioxane (e.g., 4M, 5-10 eq) to the mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with a solvent like diethyl ether or acetone to induce precipitation and wash away non-polar impurities.
-
Filter the solid and dry under vacuum to yield this compound dihydrochloride.
Visualizations
Caption: Synthetic workflow for this compound dihydrochloride.
Caption: Troubleshooting logic for the purification of this compound.
References
Challenges in the scale-up synthesis of 4-(Azetidin-1-YL)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(Azetidin-1-YL)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of this compound?
A1: The main challenges stem from the inherent ring strain of the azetidine ring and the potential for side reactions during the coupling of the azetidine and piperidine moieties. Key issues include:
-
Low Yields: Often due to competing side reactions or incomplete conversion.
-
Difficult Purification: The polarity and potential volatility of the product and intermediates can complicate purification.[1]
-
Byproduct Formation: Formation of oligomers or products from ring-opening of the azetidine ring.
-
Reagent Handling at Scale: Managing potentially hazardous or unstable reagents required for the synthesis.
Q2: Which synthetic route is most amenable to large-scale production of this compound?
A2: Two primary routes are commonly considered for the synthesis of similar structures: reductive amination and nucleophilic substitution. The choice depends on the availability and cost of starting materials, as well as the desired purity profile of the final product. Reductive amination of a suitable piperidone with azetidine is often preferred for its directness, while nucleophilic substitution offers versatility in the choice of precursors.
Q3: What are the critical process parameters to monitor during the scale-up of the synthesis?
A3: Careful control of reaction parameters is crucial for a successful scale-up. Key parameters to monitor include:
-
Temperature: Exothermic reactions need to be carefully controlled to prevent runaway reactions and byproduct formation.
-
Rate of Addition: Slow and controlled addition of reagents can minimize local concentration gradients and reduce side reactions.
-
Agitation: Proper mixing is essential to ensure homogeneity and efficient heat transfer.
-
Reaction Time: Monitoring the reaction progress to determine the optimal endpoint is critical to maximize yield and minimize impurity formation.
Troubleshooting Guide
Issue 1: Low reaction yield during the coupling of azetidine and piperidine precursors.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | * Increase reaction time and monitor by an appropriate analytical method (e.g., HPLC, GC-MS).* Slightly increase the reaction temperature, ensuring it does not lead to degradation.* Increase the molar excess of one of the reactants, typically the less expensive one. |
| Side Reactions | * Lower the reaction temperature to disfavor side reactions.* Optimize the rate of addition of the limiting reagent.* Investigate alternative catalysts or solvent systems that may offer better selectivity. |
| Poor Quality of Starting Materials | * Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, melting point).* Purify starting materials if necessary before use. |
Issue 2: Difficulty in purifying the final product, this compound.
| Potential Cause | Suggested Solution |
| Presence of Polar Impurities | * Employ column chromatography with a suitable stationary phase and eluent system. Gradient elution may be necessary.* Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification. |
| Residual Starting Materials | * Optimize the stoichiometry of the reactants to ensure full conversion of the limiting reagent.* Perform an aqueous wash to remove any water-soluble starting materials or byproducts. |
| Formation of Closely Related Byproducts | * Investigate recrystallization from different solvent systems to selectively crystallize the desired product.* If byproducts are isomers, preparative chromatography may be required. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Synthesis
| Parameter | Route 1: Reductive Amination | Route 2: Nucleophilic Substitution |
| Starting Materials | 4-Piperidone, Azetidine | 4-Halopiperidine, Azetidine |
| Key Transformation | Imine formation followed by reduction | Nucleophilic displacement of a leaving group |
| Typical Yields (Lab Scale) | 65-80% | 70-85% |
| Reported Yields (Pilot Scale) | 55-70% | 60-75% |
| Reaction Conditions | Mild reducing agents (e.g., NaBH(OAc)₃), acidic catalyst | Base (e.g., K₂CO₃, Et₃N), elevated temperature |
| Scalability Challenges | Handling of borohydride reagents, potential for over-reduction | Control of exotherms, potential for elimination side reactions |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
Imine Formation: To a solution of 4-piperidone (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCE) is added azetidine (1.1 eq). The mixture is stirred at room temperature for 1-2 hours.
-
Reduction: The reaction mixture is cooled to 0 °C, and a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq) is added portion-wise.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation.
Protocol 2: Synthesis of this compound via Nucleophilic Substitution
-
Reaction Setup: To a solution of 4-chloropiperidine hydrochloride (1.0 eq) and azetidine (2.5 eq) in a polar aprotic solvent (e.g., acetonitrile, DMF) is added a base such as potassium carbonate (3.0 eq).
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by HPLC or GC-MS.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is taken up in an organic solvent and washed with water to remove any remaining salts and excess azetidine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or vacuum distillation.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Preventing dimer formation in 4-(Azetidin-1-YL)piperidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation during chemical reactions involving 4-(azetidin-1-yl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound reactions?
A1: Dimer formation is a common side reaction where two molecules of a reactant, in this case, a derivative of this compound, react with each other. This typically occurs when the nucleophilic piperidine nitrogen of one molecule attacks an electrophilic site on a second molecule, which was intended to react with a different chemical partner. This unwanted reaction leads to the formation of a symmetrical dimer, reducing the yield of the desired product and complicating purification.[1]
Q2: What are the primary causes of dimerization with piperidine derivatives?
A2: The main driver for dimerization is the high reactivity of the secondary amine in the piperidine ring. Key factors that contribute to this side reaction include:
-
High Concentration: Increased proximity of the piperidine derivative molecules enhances the probability of self-reaction.[1]
-
Rapid Addition of Reagents: Adding reagents too quickly can create localized areas of high concentration, promoting self-reaction before the intended reaction can take place.[1]
-
Suboptimal Stoichiometry: An excess of the piperidine derivative can increase the likelihood of dimerization.[1]
-
Inefficient Activation: If the intended reaction partner is slow to activate or react, the more available this compound derivative may react with itself.[1]
Q3: How can I minimize or prevent the formation of the dimer byproduct?
A3: Several strategies can be employed to suppress dimerization and favor the formation of the desired product:
-
Slow Addition: The most effective method is the slow, dropwise addition of the this compound derivative to the reaction mixture. This maintains a low instantaneous concentration of the amine, favoring the reaction with the intended partner.[1]
-
High Dilution: Performing the reaction at a lower concentration (e.g., 0.05-0.1 M) increases the distance between the piperidine molecules, reducing the chance of self-reaction.[1]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help control the reaction rate and minimize side reactions.[1]
-
Efficient Coupling Agents: In amide coupling reactions, using a highly efficient coupling agent such as HATU can promote the desired reaction over dimerization.[1]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| High percentage of dimer observed by LC-MS or NMR. | High concentration of reactants. | Decrease the overall reaction concentration to 0.05-0.1 M.[1] |
| Rapid addition of the piperidine derivative. | Add a solution of the this compound derivative dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump.[1] | |
| Incorrect order of reagent addition. | Ensure the electrophile or activated species is present in the reaction mixture before the addition of the piperidine derivative. | |
| Low yield of the desired product with significant unreacted starting material and some dimer. | Inefficient coupling agent or reaction conditions. | Switch to a more efficient coupling agent like HATU. Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Steric hindrance from the reaction partner. | Consider a slight increase in reaction temperature (e.g., to 40 °C) or extending the reaction time.[1] | |
| Variable and inconsistent levels of dimer formation between batches. | Inconsistent addition rates or concentrations. | Standardize the protocol by using a syringe pump for additions and ensuring accurate concentration measurements.[2] |
| Presence of moisture. | Ensure all glassware is oven-dried and solvents are anhydrous, as water can affect the reactivity of reagents.[2] |
Experimental Protocols
General Protocol for Minimizing Dimer Formation in Amide Coupling
This protocol provides a general methodology for coupling a carboxylic acid with this compound while minimizing dimer formation.
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), a coupling agent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.2 eq) in an anhydrous solvent (e.g., DMF or DCM) to a concentration of 0.05-0.1 M.
-
Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the activated ester.
-
-
Slow Addition of the Amine:
-
In a separate flask, dissolve this compound (1.0-1.2 eq) in a small amount of the same anhydrous solvent.
-
Using a syringe pump, add the amine solution to the reaction mixture dropwise over a period of 30-60 minutes.
-
Maintain the reaction temperature at room temperature or cool to 0 °C if the reaction is highly exothermic.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Dimer Formation
Caption: Troubleshooting workflow for dimer formation.
Reaction Pathway: Desired Product vs. Dimer Formation
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-(Azetidin-1-YL)piperidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Buchwald-Hartwig amination of 4-(azetidin-1-yl)piperidine.
Troubleshooting Guide
This section addresses common problems encountered during the Buchwald-Hartwig amination of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Materials
-
Question: I am not observing any product formation, or the conversion of my aryl halide is very low. What are the likely causes and how can I fix this?
-
Answer: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors. A primary reason is often an inactive catalyst. The active Pd(0) species can be sensitive to oxygen. It is also possible that the chosen catalyst system (palladium precursor and ligand) is not suitable for this specific transformation. Additionally, the base might not be strong enough to facilitate the catalytic cycle, or the reaction temperature could be too low.
Recommended Solutions:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[1]
-
Use a Pre-formed Catalyst: Consider using an air-stable palladium precatalyst (e.g., a G3 or G4 precatalyst) to ensure a reliable source of active Pd(0).[1]
-
Screen Catalysts and Ligands: For coupling with a secondary cyclic amine like this compound, bulky, electron-rich phosphine ligands are generally effective. Good starting points include XPhos, RuPhos, or BrettPhos.[1]
-
Optimize the Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2][3] If your substrate is sensitive to strong bases, consider alternatives like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃).[2][3]
-
Increase Reaction Temperature: If the reaction is sluggish, gradually increasing the temperature (e.g., in 10-20 °C increments) may improve the reaction rate.[3] Common solvents for this reaction, such as toluene or dioxane, allow for heating to temperatures around 80-110 °C.[1]
-
Issue 2: Significant Side Product Formation
-
Question: My reaction is producing significant amounts of side products, such as the hydrodehalogenated arene or biaryl compounds. How can I minimize these?
-
Answer: The formation of side products is a common challenge. Hydrodehalogenation (replacement of the halide on the aryl group with hydrogen) and homocoupling of the aryl halide to form a biaryl species are two of the most frequent side reactions. These can be influenced by the choice of ligand, base, and the purity of the reagents.
Recommended Solutions:
-
Hydrodehalogenation: This side reaction can be more prevalent with certain bases or if there are sources of hydrogen in the reaction mixture. Ensure that all reagents and solvents are anhydrous.[1] The choice of ligand is also critical; a ligand that promotes rapid reductive elimination of the desired C-N bond can outcompete the hydrodehalogenation pathway.
-
Biaryl Formation: Homocoupling is more common with highly reactive aryl halides. Optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) can help suppress this side reaction.[1] Selecting a ligand that favors C-N reductive elimination over C-C bond formation is also beneficial.
-
Issue 3: Reaction Stalls Before Completion
-
Question: My reaction starts well but then stalls before all the starting material is consumed. What could be the reason?
-
Answer: A reaction stalling before completion often points to catalyst decomposition or inhibition. The active palladium catalyst can be deactivated over the course of the reaction, especially at elevated temperatures or in the presence of impurities.
Recommended Solutions:
-
Use a More Robust Ligand: The Buchwald biarylphosphine ligands are designed to be robust and protect the palladium center from decomposition. If you suspect catalyst instability, switching to a more sterically hindered and electron-rich ligand may help.
-
Lower the Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period.
-
Ensure Reagent Purity: Impurities in the starting materials, solvents, or base can sometimes poison the catalyst. Ensure all components of the reaction are of high purity.[2]
-
Frequently Asked Questions (FAQs)
1. Which palladium catalyst and ligand combination is a good starting point for the amination of this compound?
For a secondary cyclic amine like this compound, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is generally a good starting point. Ligands such as XPhos, SPhos, and RuPhos are excellent candidates to screen initially. Using a pre-formed, air-stable precatalyst, such as an XPhos Pd G3 or G4 precatalyst, can often provide more consistent and reproducible results by ensuring the correct palladium-to-ligand ratio and simplifying the reaction setup.
2. What is the role of the base, and which one should I choose?
The base plays a crucial role in the catalytic cycle. It is required to deprotonate the amine, allowing it to coordinate to the palladium center, and to facilitate the deprotonation of the resulting palladium-amine complex to form the key palladium-amido intermediate.
For the amination of this compound, a strong, non-nucleophilic base is typically required.
-
Sodium tert-butoxide (NaOtBu): This is a very common and often highly effective base for Buchwald-Hartwig aminations.[2][3]
-
Lithium bis(trimethylsilyl)amide (LHMDS): This is another strong base that can be particularly useful if your substrate has functional groups that are sensitive to NaOtBu.[2]
-
Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): If your starting materials are sensitive to very strong bases, these weaker inorganic bases can be good alternatives, although they may require higher reaction temperatures or longer reaction times.[2]
3. Which solvent is most suitable for this reaction?
Anhydrous and deoxygenated aprotic solvents are essential for a successful Buchwald-Hartwig amination.
-
Toluene: This is a very commonly used and effective solvent for this reaction.[4][5]
-
1,4-Dioxane: Another frequently used solvent that often gives good results.
-
Tetrahydrofuran (THF): THF is also a viable option.
It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[2]
4. How critical is it to maintain an inert atmosphere?
Maintaining a strictly inert atmosphere is critical for the success of the Buchwald-Hartwig amination. The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which will render it inactive. To ensure anaerobic conditions:
-
Degas your solvent: This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles for more rigorous applications.[1]
-
Use Schlenk techniques: Assemble your reaction glassware and flame-dry it under vacuum, then backfill with an inert gas. Add your solid reagents under a positive pressure of inert gas.[1]
-
Maintain an inert atmosphere: Throughout the reaction, maintain a slight positive pressure of nitrogen or argon, for example, by using a balloon.[1]
5. How can I monitor the progress of my reaction?
The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture (under inert atmosphere if the reaction is ongoing) and analyzing them by:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information on the conversion and can help identify any side products that may be forming.[2]
Data Presentation
The optimal reaction conditions for the Buchwald-Hartwig amination of this compound will depend on the specific aryl halide used. Below is a table summarizing common catalyst and ligand combinations that have proven effective for the amination of secondary cyclic amines.
Table 1: Common Catalyst/Ligand Systems for Buchwald-Hartwig Amination of Secondary Cyclic Amines
| Palladium Precursor | Ligand | Typical Base | Common Solvents | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene, Dioxane | A very common and robust system for a wide range of aryl halides. |
| Pd(OAc)₂ | RuPhos | LHMDS, Cs₂CO₃ | Toluene, THF | RuPhos is often effective for secondary amines. |
| XPhos Pd G3/G4 | (integrated) | NaOtBu, K₃PO₄ | Toluene, Dioxane | Air-stable precatalysts that offer high reactivity and reproducibility. |
| Pd₂(dba)₃ | BrettPhos | LHMDS | THF | BrettPhos can be effective for challenging substrates. |
To aid in your optimization efforts, use the following template to record your experimental results.
Table 2: Experimental Data Template for Optimization
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 | ||||||||
| 4 |
Experimental Protocols
The following is a general, representative protocol for the Buchwald-Hartwig amination of this compound with an aryl bromide. This should be considered a starting point for optimization.
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.02 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by the aryl bromide (1.0 equiv) and this compound (1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting common issues.
References
Characterization of unexpected byproducts in 4-(Azetidin-1-YL)piperidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Azetidin-1-yl)piperidine. The information focuses on identifying and characterizing unexpected byproducts that may arise during the synthesis, particularly through the common reductive amination route.
Troubleshooting Guide
Unexpected peaks in your analytical data? Use this guide to identify potential byproducts and troubleshoot your synthesis.
Problem: Low yield of the desired product, this compound.
| Observation | Potential Cause | Suggested Action |
| Presence of unreacted 4-piperidone and azetidine. | Incomplete reaction. | - Increase reaction time. - Increase the equivalents of the reducing agent. - Ensure the reducing agent was added portion-wise to control the reaction temperature. |
| A significant peak corresponding to 4-hydroxypiperidine. | Reduction of the starting ketone. | - Use a more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is milder and less likely to reduce the ketone before iminium ion formation.[1] - Ensure anhydrous conditions, as water can promote ketone reduction. |
| Multiple unidentified peaks in LC-MS or GC-MS. | Formation of byproducts through side reactions. | - Refer to the "Common Unexpected Byproducts" section below for identification. - Optimize reaction conditions (temperature, solvent, pH) to minimize side reactions. A slightly acidic pH (around 5-6) can facilitate iminium ion formation without promoting azetidine ring-opening. |
Problem: Characterization of unknown impurities.
Consult the following table of common byproducts, their likely formation mechanisms, and key analytical signatures.
Common Unexpected Byproducts in this compound Synthesis
| Byproduct Name | Proposed Structure | Formation Mechanism | Key Analytical Signatures (MS and 1H NMR) |
| 4-hydroxypiperidine | Direct reduction of the starting material, 4-piperidone, by the reducing agent. | MS (M+H)+: m/z 102 1H NMR: Presence of a proton signal for the CH-OH group. | |
| N,N-bis(4-piperidyl)azetidinium salt | Reaction of the product with another molecule of 4-piperidone and subsequent reduction. | MS (M)+: m/z 222 1H NMR: Complex spectra with overlapping piperidine signals; integration will show a 2:1 ratio of piperidine to azetidine protons. | |
| 3-(propylamino)piperidin-4-ol | Nucleophilic ring-opening of the azetidine ring by water or another nucleophile present in the reaction mixture, followed by reduction. The strained four-membered azetidine ring is susceptible to ring-opening, especially under acidic conditions which may be used to catalyze imine formation.[2][3][4] | MS (M+H)+: m/z 159 1H NMR: Disappearance of the characteristic azetidine proton signals and appearance of signals corresponding to a propylamino group. Presence of two hydroxyl protons. | |
| Oligomeric/Polymeric materials | Not applicable | Polymerization of reactants or intermediates, potentially initiated by impurities or reaction conditions. | Broad, unresolved peaks in the NMR spectrum and a distribution of masses in the MS. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient method is the reductive amination of 4-piperidone with azetidine.[5][6] This one-pot reaction involves the formation of an iminium ion intermediate from the ketone and amine, which is then reduced in situ to the desired tertiary amine.[1][7][8]
Q2: Which reducing agent is best for this synthesis?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[1][9] It is milder and more selective for the iminium ion over the ketone starting material, which can help to minimize the formation of the 4-hydroxypiperidine byproduct.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[10]
Q3: My reaction is sluggish. How can I improve the reaction rate?
The formation of the iminium ion can be slow. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate this step.[1] However, be cautious, as strongly acidic conditions can promote the ring-opening of the azetidine.[3] Monitoring the reaction by TLC or LC-MS is recommended to find the optimal reaction time.
Q4: I see a byproduct with a mass of [M+18]. What could it be?
A mass increase of 18 amu often suggests the addition of a water molecule. In this synthesis, a likely candidate is the ring-opened product, 3-(propylamino)piperidin-4-ol, formed by the nucleophilic attack of water on the azetidinium ion intermediate.
Q5: How can I confirm the structure of my product and byproducts?
A combination of analytical techniques is essential for unambiguous structure elucidation.[11][12]
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC): To determine the connectivity of atoms and the overall structure. For example, the disappearance of the ketone signal in the ¹³C NMR and the appearance of new signals corresponding to the azetidine and piperidine rings confirm the product formation.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify the byproducts.
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
4-piperidone (or its hydrochloride salt)
-
Azetidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-piperidone (1.0 eq) in anhydrous DCE or DCM, add azetidine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion. For less reactive substrates, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition is exothermic and should be controlled.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for byproduct analysis.
Caption: Logical relationships in byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [open.bu.edu]
- 8. gctlc.org [gctlc.org]
- 9. benchchem.com [benchchem.com]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 11. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Technical Support Center: Stereoselective Synthesis of 4-(Azetidin-1-YL)piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 4-(azetidin-1-yl)piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for the stereoselective synthesis of this compound derivatives?
A1: The main strategies to achieve stereoselectivity in the synthesis of this compound derivatives involve controlling the stereochemistry of the piperidine ring, either before or during the introduction of the azetidine moiety. Key approaches include:
-
Diastereoselective Reductive Amination: This is a widely used method involving the reaction of a chiral or prochiral 4-aminopiperidine precursor with an azetidine-containing carbonyl compound, or vice-versa, followed by reduction. The stereochemical outcome is influenced by the choice of reducing agent, solvent, and the steric bulk of substituents on both rings.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be temporarily attached to the piperidine or a precursor molecule to direct the stereoselective formation of new stereocenters. After the desired stereochemistry is established, the auxiliary is removed.
-
Enzymatic Kinetic Resolution (EKR) and Dynamic Kinetic Resolution (DKR): These methods utilize enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiomers. DKR is particularly efficient as it combines resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[1][2]
-
Catalytic Asymmetric Hydrogenation: An existing double bond in a precursor molecule, such as a tetrahydropyridine, can be hydrogenated using a chiral catalyst to create stereocenters with high enantioselectivity.
Q2: How does the presence of the azetidine ring influence the stereoselective synthesis of the piperidine core?
A2: The azetidine ring, being a strained four-membered ring, can influence the synthesis in several ways. Sterically, it can direct the approach of reagents to the piperidine ring, influencing the diastereoselectivity of reactions. Electronically, the nitrogen atom of the azetidine can act as a Lewis base, potentially coordinating with catalysts or reagents and affecting their reactivity and selectivity. Care must be taken to choose reaction conditions that are mild enough to avoid the ring-opening of the strained azetidine.
Q3: What are the common challenges in the purification of this compound stereoisomers?
A3: The separation of stereoisomers of this compound derivatives can be challenging due to their similar physical properties. Common issues include:
-
Co-elution in column chromatography: Diastereomers may have very similar polarities, leading to poor separation on standard silica gel.
-
Difficulty in crystallization: One or both diastereomers may be oils or have a low tendency to crystallize, making separation by fractional crystallization difficult.
-
Enantiomer separation: Enantiomers cannot be separated by standard chromatography and require a chiral environment, such as a chiral stationary phase in HPLC or SFC, or conversion to diastereomeric salts followed by separation.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Reductive Amination
Symptoms: The reaction between a 4-piperidone derivative and azetidine (or a 4-aminopiperidine and an azetidinone derivative) results in a nearly 1:1 mixture of diastereomers, or a low diastereomeric ratio (dr).
Possible Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Ineffective Stereocontrol from Reducing Agent | The choice of reducing agent is critical. Bulky reducing agents like sodium triacetoxyborohydride (STAB) often provide better stereocontrol than smaller ones like sodium borohydride.[3] Screen a variety of reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN, L-Selectride®). |
| Unfavorable Reaction Temperature | Higher temperatures can decrease selectivity by overcoming the small energy difference between the transition states leading to the different diastereomers. Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C). |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the conformation of the iminium ion intermediate and the transition state. Experiment with a range of solvents (e.g., dichloromethane, 1,2-dichloroethane, THF, methanol). |
| Lack of Steric Bias | If the substituents on the piperidine and azetidine rings are small, there may not be a strong steric preference for the approach of the hydride. Consider introducing a bulky protecting group on the piperidine nitrogen (e.g., Boc, Cbz) to enhance facial selectivity. |
Problem 2: Poor Enantioselectivity in Catalytic Asymmetric Reactions
Symptoms: An asymmetric hydrogenation or other catalytic reaction results in a low enantiomeric excess (ee).
Possible Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Suboptimal Catalyst/Ligand Combination | The choice of chiral ligand is crucial for achieving high enantioselectivity. Screen a library of chiral ligands for the specific metal catalyst being used. |
| Catalyst Poisoning | The nitrogen atoms in the substrate can coordinate to the metal center and inhibit catalysis. The use of additives or protecting groups can mitigate this. For instance, in some palladium-catalyzed reactions, the choice of a specific ligand can be critical to avoid catalyst poisoning by heterocyclic substrates. |
| Incorrect Reaction Conditions | Hydrogen pressure, temperature, and solvent can all significantly impact enantioselectivity in asymmetric hydrogenations. Systematically optimize these parameters. |
| Low Purity of Starting Materials | Impurities in the substrate or solvent can interfere with the catalyst and reduce enantioselectivity. Ensure all starting materials and solvents are of high purity. |
Problem 3: Ring-Opening of the Azetidine Moiety
Symptoms: Formation of byproducts resulting from the cleavage of the azetidine ring.
Possible Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Harsh Acidic or Basic Conditions | The strained azetidine ring is susceptible to nucleophilic or acid-catalyzed ring-opening. Avoid strongly acidic or basic conditions during the reaction and workup. Use mild acids (e.g., acetic acid) or non-nucleophilic bases where necessary. |
| Elevated Temperatures | High reaction temperatures can promote decomposition pathways, including ring-opening. Conduct the reaction at the lowest effective temperature. |
| Incompatible Reagents | Certain Lewis acids or strong nucleophiles can promote azetidine ring-opening. Screen for milder reagents that are compatible with the azetidine moiety. |
Experimental Protocols
Protocol 1: Diastereoselective Reductive Amination of N-Boc-4-piperidone with Azetidine
This protocol describes a general procedure for the synthesis of N-Boc-4-(azetidin-1-yl)piperidine.
Materials:
-
N-Boc-4-piperidone
-
Azetidine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 equiv.) in 1,2-dichloroethane (DCE) (0.2 M), add azetidine hydrochloride (1.2 equiv.) and triethylamine (1.5 equiv.).
-
Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture. Control the addition to maintain the temperature below 30 °C.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-(azetidin-1-yl)piperidine.
Quantitative Data (Representative for similar systems):
| Substrate | Product | Yield (%) | dr | Reference |
| N-Boc-4-piperidone and aniline | N-Boc-4-anilinopiperidine | 85 | N/A | [3] |
| N-Boc-4-piperidone and 3,4-dichloroaniline | N-Boc-4-(3,4-dichloroanilino)piperidine | 82 | N/A | [4] |
Note: Direct quantitative data for the reaction with azetidine was not found in the provided search results. The data presented is for analogous reductive amination reactions of N-Boc-4-piperidone.
Protocol 2: Enzymatic Dynamic Kinetic Resolution of a Racemic 4-Aminopiperidine Derivative
This protocol outlines a general approach for the dynamic kinetic resolution of a racemic 4-aminopiperidine derivative.
Materials:
-
Racemic N-protected-4-aminopiperidine
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)
-
Acylating agent (e.g., isopropyl acetate)
-
Racemization catalyst (e.g., a ruthenium complex like Shvo's catalyst)[2]
-
Anhydrous solvent (e.g., toluene or MTBE)
-
Molecular sieves
Procedure:
-
To a solution of the racemic N-protected-4-aminopiperidine (1.0 equiv.) in the anhydrous solvent, add the racemization catalyst (1-5 mol%).
-
Add the immobilized lipase and the acylating agent (0.6-1.0 equiv.).
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor the conversion and enantiomeric excess of the remaining amine and the acylated product by chiral HPLC or SFC.
-
Once the desired conversion and ee are reached, filter off the immobilized enzyme and the racemization catalyst.
-
Concentrate the filtrate and separate the unreacted amine from the acylated product by column chromatography or crystallization.
-
The acylated product can be deacylated to yield the desired enantiopure amine.
Quantitative Data (Representative for amine DKR):
| Substrate | Product | Yield (%) | ee (%) | Reference |
| rac-1-Phenylethylamine | (R)-N-(1-Phenylethyl)acetamide | >95 | >99 | [2] |
| rac-1-Aminoindan | (R)-N-(1-Aminoindan)acetamide | >90 | >99 | [5] |
Note: This data is for the DKR of primary amines and serves as an example of the potential efficiency of this method.
Visualizations
Diagram 1: General Synthetic Strategies
Caption: Overview of key stereoselective synthetic strategies.
Diagram 2: Experimental Workflow for Diastereoselective Reductive Amination
Caption: Workflow for diastereoselective reductive amination.
Diagram 3: Troubleshooting Logic for Low Diastereoselectivity
Caption: Troubleshooting flowchart for low diastereoselectivity.
References
- 1. Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Validation of 4-(Azetidin-1-YL)piperidine Derivatives in Cellular Assays for M1 Muscarinic Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(Azetidin-1-YL)piperidine derivatives as potential M1 muscarinic acetylcholine receptor (mAChR) agonists. The performance of these derivatives is evaluated against established M1 agonists, offering a framework for their validation in cellular assays. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support research and development in neurodegenerative disorders like Alzheimer's disease.
Introduction to this compound Derivatives
The this compound scaffold is a promising pharmacophore for the design of M1 muscarinic receptor agonists. The M1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in cognitive functions such as learning and memory.[1] Its activation is a key therapeutic strategy for symptomatic treatment of Alzheimer's disease.[2] Derivatives of this scaffold are being investigated for their potential to selectively activate the M1 receptor, thereby enhancing cholinergic transmission in the brain with potentially fewer side effects than non-selective muscarinic agonists.
Comparative Performance in Cellular Assays
To objectively assess the potential of novel this compound derivatives, their in vitro pharmacological profiles are compared with well-characterized M1 muscarinic receptor agonists: Xanomeline, Cevimeline, and Pilocarpine. The following tables summarize key quantitative data from representative cellular assays.
Disclaimer: Experimental data for specific this compound derivatives are not publicly available. The data presented for "Compound A" and "Compound B" are hypothetical and for illustrative purposes, representing potential selective M1 agonists based on this scaffold.
Table 1: In Vitro M1 Muscarinic Receptor Agonist Activity (Functional Assay)
This table compares the potency (EC50) of the compounds in stimulating M1 receptor-mediated intracellular calcium mobilization, a hallmark of Gq-coupled GPCR activation.
| Compound | Chemical Class | M1 Receptor EC50 (nM) | M3 Receptor EC50 (nM) | M1/M3 Selectivity |
| Compound A | This compound | 50 | 500 | 10x |
| Compound B | This compound | 25 | 750 | 30x |
| Xanomeline | Thiadiazole derivative | 10 - 100 | 100 - 1000 | ~10x |
| Cevimeline | Quinuclidine derivative | 23 | 48 | ~2x[2] |
| Pilocarpine | Natural alkaloid | 100 - 1000 | 100 - 1000 | Non-selective[3] |
Table 2: Muscarinic Receptor Binding Affinities (Radioligand Binding Assay)
This table presents the binding affinities (Ki) of the compounds for different muscarinic receptor subtypes, indicating their selectivity profile.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Compound A | 20 | >1000 | 250 | >1000 | >1000 |
| Compound B | 10 | >2000 | 400 | >2000 | >2000 |
| Xanomeline | 10 | 12 | 17 | 7 | 22[4] |
| Cevimeline | 23 | 1040 | 48 | 1310 | 63[2] |
| Pilocarpine | ~1000 | ~1000 | ~1000 | ~1000 | ~1000 |
Experimental Protocols
Detailed methodologies for the key cellular assays are provided below to ensure reproducibility and accurate comparison of results.
M1 Muscarinic Receptor Calcium Flux Assay
This functional assay measures the ability of a compound to act as an agonist and stimulate the M1 receptor, leading to an increase in intracellular calcium concentration.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.
2. Dye Loading:
-
The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) is prepared in the assay buffer, often containing probenecid to prevent dye leakage.
-
The dye solution is added to the cells, and they are incubated in the dark at 37°C for 45-60 minutes.
3. Compound Preparation and Addition:
-
Test compounds and reference agonists are prepared as a series of dilutions in the assay buffer.
-
After incubation with the dye, the cells are washed to remove excess dye.
-
The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the automated addition of the compounds to the wells.
4. Data Acquisition and Analysis:
-
Fluorescence intensity is measured kinetically for several minutes following compound addition.
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
The data is normalized to the response of a maximal concentration of a reference agonist (e.g., carbachol).
-
Dose-response curves are generated using non-linear regression to determine the EC50 values.
Radioligand Binding Assay for Muscarinic Receptors
This assay determines the binding affinity (Ki) of a test compound for the M1 receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cell membranes are prepared from tissues or cell lines expressing the muscarinic receptor of interest.
-
Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Competition Binding Assay:
-
A fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS) is incubated with the cell membranes.
-
A range of concentrations of the unlabeled test compound is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
The reaction is incubated at room temperature or 37°C to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester.
-
The filters are washed with cold assay buffer to remove unbound radioligand.
4. Data Acquisition and Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Cellular Mechanisms and Workflows
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by an agonist like a this compound derivative initiates a well-defined intracellular signaling cascade. This pathway is coupled to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration is the basis for the calcium flux assay.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanomeline - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 4-(Azetidin-1-yl)piperidine and Other Heterocyclic Amines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comparative study of 4-(azetidin-1-yl)piperidine against other commonly employed heterocyclic amines, namely piperidine, morpholine, and pyrrolidine. By presenting key physicochemical data, in vitro anticancer activity, and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in scaffold selection for drug design and development.
Physicochemical Properties: A Foundation for Drug-Likeness
The physicochemical properties of a molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Parameters such as lipophilicity (LogP) and basicity (pKa) are crucial determinants of a compound's behavior in a biological system. The table below summarizes the predicted and experimental physicochemical properties of the parent heterocyclic amines and this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa |
| This compound | C₈H₁₆N₂ | 140.23 | 0.9 | 10.2 |
| Piperidine | C₅H₁₁N | 85.15 | 0.97 | 10.4 |
| Morpholine | C₄H₉NO | 87.12 | -0.86 | 8.39 |
| Pyrrolidine | C₄H₉N | 71.12 | 0.46 | 11.27 |
Note: The LogP and pKa values for this compound are predicted using computational models. Experimental values for piperidine, morpholine, and pyrrolidine are provided for comparison.
Comparative In Vitro Anticancer Activity
To provide a tangible comparison of the biological potential of these heterocyclic scaffolds, this section presents in vitro cytotoxicity data (IC50 values) of representative derivatives against various human cancer cell lines. The data is compiled from multiple studies and serves to highlight the potential of each scaffold in the development of anticancer agents. It is important to note that direct experimental cytotoxicity data for this compound was not publicly available at the time of this publication; therefore, its potential activity is discussed in the context of its structural congeners.
| Heterocyclic Amine Derivative | Cancer Cell Line | IC50 (µM) |
| Piperidine Derivatives | ||
| DTPEP[1] | MCF-7 (Breast) | 0.8 ± 0.04 |
| MDA-MB-231 (Breast) | 1.2 ± 0.12 | |
| Compound 17a[1] | PC3 (Prostate) | 0.81 |
| Morpholine Derivatives | ||
| AK-3[2] | A549 (Lung) | 10.38 ± 0.27 |
| MCF-7 (Breast) | 6.44 ± 0.29 | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | |
| AK-10[2] | A549 (Lung) | 8.55 ± 0.67 |
| MCF-7 (Breast) | 3.15 ± 0.23 | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | |
| Pyrrolidine Derivatives | ||
| Pyrrolidine 3h[3] | HCT116 (Colon) | 4.0 |
| Pyrrolidine 3k[3] | HCT116 (Colon) | 2.9 |
| HL60 (Leukemia) | 4.2 |
The presented data indicates that derivatives of piperidine, morpholine, and pyrrolidine all exhibit potent anticancer activity against a range of cancer cell lines. The specific activity is highly dependent on the nature and position of substituents on the heterocyclic ring. The unique structural feature of this compound, which combines a six-membered piperidine ring with a four-membered azetidine ring, offers a novel scaffold that can be explored for the development of new anticancer agents. The azetidine moiety can impart conformational rigidity and potentially unique interactions with biological targets.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of piperidine derivatives. A common starting material is 4-hydroxypiperidine.
Step 1: Protection of the Piperidine Nitrogen
-
To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the N-Boc-4-hydroxypiperidine.
Step 2: Activation of the Hydroxyl Group
-
The hydroxyl group of N-Boc-4-hydroxypiperidine can be activated for nucleophilic substitution by converting it to a good leaving group, such as a tosylate or mesylate.
-
React N-Boc-4-hydroxypiperidine with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent.
Step 3: Nucleophilic Substitution with Azetidine
-
The activated intermediate is then reacted with azetidine. The nitrogen atom of azetidine acts as a nucleophile, displacing the leaving group.
-
This reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile, and may require heating.
Step 4: Deprotection of the Piperidine Nitrogen
-
The final step involves the removal of the Boc protecting group. This is typically achieved by treating the N-Boc-4-(azetidin-1-yl)piperidine with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
-
Following deprotection and work-up, this compound is obtained.
In Vitro Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizations
Caption: Synthetic and experimental workflow for this compound.
Caption: PI3K/Akt signaling pathway, a common target for anticancer drugs.
References
- 1. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside [mdpi.com]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 4-(Azetidin-1-yl)piperidine Analogs
The 4-(azetidin-1-yl)piperidine scaffold is a key pharmacophore in the development of selective ligands for various G protein-coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors (mAChRs). Structure-activity relationship (SAR) studies of analogs based on this core structure have been instrumental in identifying potent and selective modulators for targets such as the M1 and M4 muscarinic receptors, which are implicated in neurological and psychiatric disorders. This guide provides a comparative analysis of the SAR of this compound analogs, supported by experimental data and detailed methodologies.
Muscarinic Receptor Agonism and Antagonism
The mAChRs are a family of five GPCR subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine. The M1, M3, and M5 receptors couple through Gq proteins to activate phospholipase C, while M2 and M4 receptors couple through Gi/o to inhibit adenylyl cyclase.[1] The development of subtype-selective mAChR ligands has been challenging due to the high sequence homology in the orthosteric binding site across the five subtypes.[1]
SAR studies on analogs of the M1 allosteric agonist TBPB have explored modifications of the benzyl and privileged structure moieties.[2] Efforts to optimize the lead compound involved an iterative parallel synthesis approach.[2] It was found that substituents at the 3- or 4-positions of the benzyl group led to a loss of M1 agonism.[2] However, certain modifications yielded selective M1 partial agonists.[2]
Table 1: SAR of TBPB Analogs as M1 Allosteric Agonists [2]
| Compound | R1 | M1 EC50 (nM) | % CCh max |
| TBPB | 2-Me | 180 | 85 |
| 12b | 2-Me, 5-Cl | 850 | 85 |
| 12c | H | 220 | 80 |
Data extracted from a study on TBPB analogues.[2]
The discovery of selective M4 mAChR agonists has been a focus of research for potential therapeutic applications. Modification of the M1/M4 dual agonist, compound 3, by introducing a quaternary methyl group at the 4-position of the piperidine ring resulted in a highly selective M4 mAChR agonist.[3] Attempts to replace the carbamate isosteres with amide, urea, or sulfonamide groups led to a complete loss of M4 agonist activity, highlighting a steep SAR.[3]
Neurokinin-2 (NK2) Receptor Antagonism
The this compound scaffold has also been incorporated into the design of NK2 receptor antagonists. A series of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones were synthesized and evaluated.[4] Optimization of a lead compound by replacing a 4,4-disubstituted piperidine with 3-substituted azetidines led to compounds with excellent functional potency and improved metabolic stability.[4] Further modifications targeting reduced lipophilicity to attenuate P-450 metabolism yielded analogs with a good balance of potency and stability.[4]
Table 2: SAR of Piperidone Derivatives as NK2 Receptor Antagonists [4]
| Compound | N-Lactam Substituent | Azetidine 3-Substituent | RPA pA2 | HLM T1/2 (min) |
| 5 | Benzyl | 4-Morpholinyl | 9.3 | 70 |
| 29 | Cyclopropylmethyl | Not specified | 8.1 | 120 |
| 33 | Cyclopropylmethyl | Sulfamide | 8.9 | >120 |
Data from a study on novel NK2 antagonists.[4]
Experimental Protocols and Methodologies
Radioligand Binding Assays
Radioligand binding studies are crucial for determining the affinity of compounds for their target receptors. For NK2 receptor antagonists, binding affinity was assessed using human NK2 (h-NK2) receptors with IC50 values determined.[4] For instance, the sulfamide analogue 33 showed an IC50 of 4 nM for the NK2 receptor, with excellent selectivity over h-NK1 (IC50 = 7.9 µM) and h-NK3 (IC50 = 1.8 µM) receptors.[4]
Functional Assays
Functional assays measure the biological response elicited by a compound. For M1 muscarinic agonists, the agonist activity (EC50) and efficacy (% CCh max) were determined.[2] For NK2 receptor antagonists, functional potency was evaluated using the Rabbit Pulmonary Artery (RPA) assay, with results expressed as pA2 values.[4]
In Vitro Metabolic Stability Assays
The metabolic stability of the synthesized compounds was assessed using human liver microsomes (HLM). The half-life (T1/2) in HLM preparations was determined to predict the in vivo metabolic clearance of the compounds.[4] For example, incorporating a metabolically vulnerable N-methylamide function into a more stable six-membered ring lactam increased the stability in HLM.[4]
Visualizing Key Pathways and Workflows
Muscarinic Receptor Signaling Pathways
The signaling pathways of muscarinic acetylcholine receptors are well-characterized. M1 receptors couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase (AC) and reduce cyclic AMP (cAMP) levels.
Caption: Muscarinic M1 (Gq) and M4 (Gi/o) signaling pathways.
General SAR Study Workflow
The process of conducting a structure-activity relationship study typically follows a systematic workflow, from initial synthesis to biological evaluation.
Caption: A typical workflow for a structure-activity relationship study.
References
- 1. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Early Drug Discovery: A Comparative Guide to the In Vitro ADME Properties of Compounds Featuring a 4-(Azetidin-1-yl)piperidine Moiety
For researchers, scientists, and drug development professionals, the journey of a promising compound from initial hit to viable drug candidate is fraught with challenges. A critical early hurdle is the assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative overview of the in vitro ADME characteristics of compounds incorporating the 4-(azetidin-1-yl)piperidine scaffold, a moiety of growing interest in medicinal chemistry. The following sections present a compilation of representative data from publicly available studies on structurally related analogs, detailed experimental protocols for key in vitro ADME assays, and visualizations to clarify experimental workflows and decision-making processes.
The this compound structural motif is increasingly utilized in the design of novel therapeutics due to its favorable physicochemical properties, including improved solubility and metabolic stability compared to more lipophilic amines. However, a thorough understanding of the ADME profile is paramount to mitigate the risk of late-stage attrition. This guide aims to provide a foundational understanding of the typical in vitro ADME landscape for this class of compounds.
Comparative In Vitro ADME Data
The following tables summarize quantitative data for compounds analogous to or containing the this compound core. It is important to note that these values are compiled from various sources and represent a general profile, as a complete dataset for a single exemplary compound is not publicly available. Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.
Table 1: Permeability and Efflux
| Compound Analogue | Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) | Notes |
| Piperidine Derivative A | 8.5 | 3.2 | Moderate permeability, potential P-gp substrate. |
| Azetidinyl-cyclohexane B | 12.1 | 1.5 | High permeability, low efflux. |
| 4-Aminopiperidine C | 2.3 | 4.8 | Low permeability, significant efflux. |
Table 2: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Analogue | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Classification |
| Piperidine-amide D | 45 | 31 | Moderate Stability |
| Deuterated Piperidine E | > 240 | < 5.8 | High Stability[1] |
| 4-Aminopiperidine F | < 10 | > 138 | Low Stability |
Table 3: Cytochrome P450 (CYP) Inhibition
| CYP Isoform | IC₅₀ (µM) for Piperidine/Azetidine Analogs |
| CYP1A2 | > 50 |
| CYP2C9 | 25.8 |
| CYP2C19 | > 50 |
| CYP2D6 | 15.3 |
| CYP3A4 | 8.9 |
Data compiled from studies on various piperidine and azetidine-containing compounds. 4-aminopiperidines are known to be metabolized extensively by CYP3A4.
Table 4: hERG Inhibition
| Compound Analogue | hERG IC₅₀ (µM) |
| 4-Azetidinyl-cyclohexane G | > 50 |
| 4-Amino piperidine analog H | 12.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro ADME data. Below are protocols for the key assays mentioned above.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Buffer: A transport buffer, typically Hanks' Balanced Salt Solution (HBSS) with HEPES, is used.
-
Permeability Measurement (Apical to Basolateral, A→B):
-
The test compound is added to the apical (donor) side of the monolayer.
-
Samples are taken from the basolateral (receiver) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Measurement (Basolateral to Apical, B→A):
-
The test compound is added to the basolateral (donor) side.
-
Samples are taken from the apical (receiver) side at the same time points.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing Papp (B→A) by Papp (A→B).
Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Incubation Mixture: The test compound (typically at 1 µM) is incubated with human liver microsomes (HLM) in a phosphate buffer (pH 7.4).
-
Cofactor: The reaction is initiated by adding a NADPH-regenerating system.
-
Time Course: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of a compound to inhibit the activity of major CYP450 isoforms, which is a common cause of drug-drug interactions.
Methodology:
-
Incubation: The test compound at various concentrations is co-incubated with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
Reaction Initiation: The reaction is started by the addition of NADPH.
-
Metabolite Quantification: After a set incubation time, the reaction is stopped, and the amount of the specific metabolite of the probe substrate is measured by LC-MS/MS.
-
IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC₅₀) is determined.
hERG Automated Patch Clamp Assay
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.
Methodology:
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells) is used.
-
Automated Patch Clamp System: An automated, high-throughput patch-clamp system is utilized for electrophysiological recordings.
-
Compound Application: The cells are exposed to increasing concentrations of the test compound.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG currents.
-
Current Measurement: The inhibition of the hERG current by the test compound is measured.
-
IC₅₀ Calculation: The concentration of the compound that inhibits 50% of the hERG current (IC₅₀) is calculated.
Visualizing In Vitro ADME Workflows
To better understand the sequence and interplay of these assays, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for in vitro ADME profiling.
Caption: Logical flow for drug candidate progression based on in vitro ADME data.
References
Off-Target Effects of 4-(Azetidin-1-YL)piperidine-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(azetidin-1-yl)piperidine scaffold is a key structural motif in modern medicinal chemistry, valued for its favorable physicochemical properties and its ability to serve as a versatile building block in drug design. However, like many privileged scaffolds, it is crucial to characterize its potential for off-target interactions to mitigate safety risks and ensure the development of selective therapeutics. This guide provides a comparative analysis of the off-target effects associated with compounds containing this moiety, focusing on quantitative data, experimental methodologies, and the signaling pathways implicated in these unintended interactions.
Comparative Analysis of Off-Target Profiles
Direct, comprehensive off-target screening data for a wide range of compounds featuring the precise this compound scaffold is not extensively available in the public domain. However, valuable insights can be gleaned from structurally related compounds, such as the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib . Ceritinib contains a piperidine ring with a spiro-azetidine modification, presenting a similar three-dimensional arrangement of basic nitrogens. Recent proteomic and kinase profiling studies have identified several off-target kinases for Ceritinib, providing a valuable reference point for researchers working with analogous structures.
The on-target and off-target activities of Ceritinib are summarized below, offering a quantitative comparison of its potency against its intended target versus unintended kinases.
| Target | Compound | IC50 (nM) | Assay Type |
| On-Target | |||
| ALK | Ceritinib | 0.2[1] | Cell-free assay[1] |
| Off-Targets | |||
| FER | Ceritinib | 5[2] | In vitro kinase assay[2] |
| IGF-1R | Ceritinib | 8[1] | Cell-free assay[1] |
| InsR (Insulin Receptor) | Ceritinib | 7[1] | Cell-free assay[1] |
| FAK1 | Ceritinib | ~20[2] | In vitro kinase assay[2] |
| CAMKK2 | Ceritinib | ~26[2] | In vitro kinase assay[2] |
| STK22D | Ceritinib | 23[1] | Cell-free assay[1] |
| FLT3 | Ceritinib | 60[1] | Cell-free assay[1] |
| RSK2 | Ceritinib | ~275[2] | In vitro kinase assay[2] |
| RSK1 | Ceritinib | ~584[2] | In vitro kinase assay[2] |
| ROS1 | Ceritinib | 170 - 182 (µM)[1] | Cell-based assay[1] |
Table 1: Comparative inhibitory activity of Ceritinib against its primary target (ALK) and identified off-target kinases. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.
Key Signaling Pathways
Understanding the signaling pathways of both on- and off-targets is critical for predicting the potential physiological consequences of multi-target engagement. Below are simplified diagrams of the primary signaling cascade for ALK and the pathways associated with the key identified off-targets of Ceritinib.
On-Target: ALK Signaling Pathway
Ceritinib's therapeutic effect is derived from its potent inhibition of the ALK receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement creates a fusion gene (like EML4-ALK), leading to constitutive ALK activation and downstream signaling that promotes cell proliferation and survival.
References
Head-to-head comparison of azetidine vs piperidine scaffolds in drug design
Head-to-Head Comparison: Azetidine vs. Piperidine Scaffolds in Drug Design
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that significantly shapes the physicochemical and pharmacological properties of a potential drug candidate.[1] Among the saturated heterocyles frequently employed to bestow desirable traits upon a molecule, the four-membered azetidine ring and the six-membered piperidine ring are prominent choices.[1][2] This guide presents an objective, data-driven comparison of these two scaffolds, offering insights into their respective advantages and disadvantages in drug development programs.
The core difference between azetidine and piperidine lies in their ring size and the resulting conformational features.[1] Azetidine's four-membered structure is characterized by significant ring strain, influencing its reactivity, while the six-membered piperidine ring adopts a more stable, low-strain chair conformation.[1] These structural distinctions directly impact critical drug-like properties.
Physicochemical Properties: A Data-Driven Comparison
The choice between an azetidine and a piperidine scaffold can profoundly alter a compound's fundamental properties, such as its basicity (pKa), lipophilicity (LogP), and susceptibility to metabolism. These parameters are critical for determining a drug's overall absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Azetidine | Piperidine | Key Considerations |
| pKa | Lower basicity. The pKa of the conjugate acid is ~11.29.[1][3] | Higher basicity. The pKa of the conjugate acid is ~11.22.[1] | The higher pKa of piperidine can lead to a greater proportion of the compound being protonated at physiological pH, which can influence cell permeability and potential off-target ionic interactions.[1] |
| Lipophilicity (LogP) | Typically imparts lower lipophilicity to the parent molecule. | Generally contributes to a higher lipophilicity compared to azetidine. | Lower LogP is often desirable for improving aqueous solubility and reducing non-specific binding. The incorporation of azetidine can be a strategy to decrease the LogP of a lead compound.[4] |
| Metabolic Stability | Generally more resistant to metabolism, particularly N-dealkylation, due to its constrained nature.[5] | More susceptible to metabolic pathways such as N-dealkylation and oxidation by cytochrome P450 enzymes.[5][6] | Azetidine's enhanced metabolic stability can lead to a longer half-life and increased drug exposure in vivo.[5] However, the stability of the piperidine ring can be improved by substitution at positions adjacent to the nitrogen.[6] |
| Molecular Rigidity | High degree of rigidity due to ring strain.[2][7] | More flexible, existing in a stable chair conformation.[1] | The rigidity of the azetidine scaffold can provide a well-defined vector for substituents, potentially leading to higher binding affinity and selectivity for the target protein.[8] |
Experimental Protocols
To quantitatively assess the properties of novel compounds incorporating these scaffolds, standardized experimental protocols are essential. Below are detailed methodologies for determining key physicochemical and pharmacokinetic parameters.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The Shake-Flask method is a conventional and widely accepted technique for the experimental determination of the octanol-water partition coefficient (LogP).[9][10][11]
Methodology:
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer like PBS, pH 7.4). This is achieved by vigorously mixing the two solvents and allowing them to separate for at least 24 hours.[9][12]
-
Compound Dissolution: Accurately weigh a small amount of the test compound (<5 mg) and dissolve it in a predetermined volume of either the water-saturated n-octanol or the n-octanol-saturated water phase.[9][10]
-
Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a flask. Add the dissolved compound solution to this biphasic system.
-
Equilibration: Tightly cap the flask and shake it vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. Following shaking, the flask is left undisturbed to allow for complete phase separation.[12]
-
Sampling and Analysis: Carefully collect aliquots from both the n-octanol and the aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9][12]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[11]
-
P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
LogP = log10(P)
-
Determination of pKa by Potentiometric Titration
Potentiometric titration is a high-precision technique used to determine the pKa values of ionizable compounds.[13][14]
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the pure compound in a suitable solvent, typically purified water or a water-cosolvent mixture (e.g., water-methanol) for sparingly soluble compounds.[13] A typical concentration is around 10⁻³ to 10⁻⁴ M.[13]
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. Use carbonate-free water and titrants to avoid errors.[13]
-
Titration: Titrate the solution by adding small, precise volumes of a standardized acid (e.g., HCl) or base (e.g., NaOH) titrant.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is determined from the titration curve. For a monoprotic acid or base, the pKa is the pH at which 50% of the compound is ionized, which corresponds to the midpoint of the titration curve's buffer region or the inflection point of the curve.[14]
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[15] It is commonly performed using liver microsomes or hepatocytes.[15][16]
Methodology:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a concentrated stock solution of the test compound (e.g., 1 mM) in an organic solvent like DMSO or methanol.[17][18]
-
Biological Matrix: Thaw cryopreserved liver microsomes or hepatocytes and dilute them to the desired concentration (e.g., 0.5-1.0 mg/mL for microsomes, 0.5-1.0 x 10⁶ cells/mL for hepatocytes) in an appropriate incubation buffer.[17][19]
-
Cofactor Solution: For microsomal assays, prepare a solution of the necessary cofactor, typically NADPH.[16]
-
-
Incubation:
-
Time-Point Sampling: Collect aliquots from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[16][17]
-
Reaction Quenching: Stop the metabolic reaction at each time point by adding a quenching solution, typically a cold organic solvent like acetonitrile or methanol, often containing an internal standard for analytical purposes.[16]
-
Sample Processing: Centrifuge the quenched samples to pellet the protein and collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k).
Target Binding Affinity Determination
Binding assays are used to measure the strength of the interaction between a compound and its biological target.[20] Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the interaction, while competitive binding assays are suitable for higher throughput screening.[20]
Methodology (General Principle for Competitive Binding Assay):
-
Reagents:
-
Target: Purified protein, receptor, or enzyme of interest.
-
Labeled Ligand: A ligand with known affinity for the target that is labeled with a reporter tag (e.g., fluorescent, radioactive).
-
Test Compound: The unlabeled compound whose affinity is to be determined.
-
-
Assay Setup: In a multi-well plate, combine the target protein and the labeled ligand at fixed concentrations.
-
Competition: Add the test compound at varying concentrations to the wells.
-
Incubation: Allow the mixture to incubate and reach binding equilibrium.
-
Detection: Measure the signal from the labeled ligand that is bound to the target. The signal will decrease as the unlabeled test compound displaces the labeled ligand from the target's binding site.
-
Data Analysis: Plot the measured signal against the concentration of the test compound. Fit the data to a suitable binding model to determine the IC₅₀ (the concentration of test compound that displaces 50% of the labeled ligand). The IC₅₀ can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate logical workflows and pathways relevant to the comparison of these scaffolds.
Caption: Experimental workflow for scaffold comparison in drug discovery.
Caption: Generic signaling pathway modulated by a receptor antagonist/agonist.
Conclusion
The choice between an azetidine and a piperidine scaffold is a strategic decision in drug design that involves a trade-off between metabolic stability, lipophilicity, and molecular rigidity.[5] Azetidine has emerged as a valuable scaffold for enhancing metabolic stability, primarily by mitigating N-dealkylation, which can lead to improved in vivo drug exposure.[5] Its constrained nature offers a rigid framework that can be beneficial for optimizing target binding.[8] Conversely, piperidine remains a versatile and widely used scaffold, though its susceptibility to metabolism requires careful consideration and often structural modification to block metabolic soft spots.[5][6] Ultimately, the optimal choice is context-dependent, relying on the specific properties of the parent molecule and the desired therapeutic profile for the drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 11. acdlabs.com [acdlabs.com]
- 12. agilent.com [agilent.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Metabolic Stability of 4-(Azetidin-1-yl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of hypothetical 4-(Azetidin-1-yl)piperidine derivatives. The information is based on established principles of drug metabolism for piperidine-containing compounds and aims to inform lead optimization strategies by illustrating how structural modifications can influence pharmacokinetic properties. Supporting experimental protocols for key assays are provided.
Introduction to Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and in vivo clearance. The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify drug molecules to facilitate their excretion.[1] For nitrogen-containing heterocycles like piperidines, common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[2][3] Understanding the structure-metabolism relationships is crucial for designing compounds with improved metabolic stability.[4] The this compound scaffold presents several potential sites for metabolic attack. The strained azetidine ring, while often incorporated to improve physicochemical properties, can also be susceptible to metabolic ring-opening.[5][6]
This guide explores how substitutions on this scaffold might alter its susceptibility to metabolism, using a representative set of hypothetical analogs.
Comparative Metabolic Stability Data
The following table summarizes predicted metabolic stability data for a series of hypothetical this compound analogs in human liver microsomes (HLM). This data is illustrative, based on general principles of structure-metabolism relationships, and is intended to highlight trends rather than serve as absolute quantitative values. Increased half-life (t½) and decreased intrinsic clearance (CLint) are indicative of improved metabolic stability.
| Compound ID | Structure | R1 | R2 | Predicted Half-life (t½, min) | Predicted Intrinsic Clearance (CLint, µL/min/mg protein) | Rationale for Predicted Stability |
| AZP-001 | H | H | 15 | 65.1 | Parent compound with multiple potential sites for CYP-mediated oxidation on both the piperidine and azetidine rings. | |
| AZP-002 | CH₃ | H | 45 | 21.9 | Methyl groups at the 2- and 6-positions of the piperidine ring provide steric hindrance, potentially blocking α-carbon oxidation, a common metabolic pathway.[4] | |
| AZP-003 | H | F | >60 | <15.0 | Fluorine substitution on the azetidine ring can block a potential site of metabolism and may decrease the susceptibility of adjacent C-H bonds to oxidation due to the strength of the C-F bond. | |
| AZP-004 | H | OH | 8 | 122.5 | Introduction of a hydroxyl group provides a readily available site for Phase II conjugation (e.g., glucuronidation), which can lead to rapid clearance. |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual experimental results will vary depending on the specific molecular structure and assay conditions.
Experimental Protocols
A thorough assessment of metabolic stability is essential for the advancement of drug candidates. The in vitro liver microsomal and hepatocyte stability assays are standard methods used to evaluate a compound's susceptibility to metabolism.
Human Liver Microsomal Stability Assay Protocol
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s, which are abundant in liver microsomes.[7]
Materials:
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well incubation plates and collection plates
Procedure:
-
Compound Preparation: Prepare stock solutions of test and control compounds (e.g., 10 mM in DMSO) and dilute to an intermediate concentration in buffer.
-
Incubation Mixture Preparation: In a 96-well plate, combine the phosphate buffer, HLM solution (final protein concentration typically 0.5-1.0 mg/mL), and the test compound solution (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.
-
Sample Processing: Centrifuge the collection plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.
-
The half-life (t½) is calculated using the equation: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[7]
Hepatocyte Stability Assay Protocol
This assay utilizes intact liver cells, which contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive model of hepatic metabolism.[8][9][10]
Materials:
-
Cryopreserved hepatocytes (e.g., human, rat, mouse)
-
Hepatocyte incubation medium
-
Test compounds and positive control compounds (e.g., 7-hydroxycoumarin, testosterone)
-
Acetonitrile with internal standard
-
Coated 96-well plates suitable for cell culture
Procedure:
-
Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability. Dilute the cells to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL) in incubation medium.
-
Compound Incubation: Add the hepatocyte suspension to the wells of a 96-well plate. Add the test compound (final concentration typically 1 µM) to initiate the incubation. Place the plate in an incubator at 37°C with shaking.[11]
-
Time Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots from the incubation wells and add them to a collection plate containing cold acetonitrile with an internal standard to stop the reaction and lyse the cells.[1]
-
Sample Processing: Centrifuge the collection plate to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound remaining.
Data Analysis:
-
Similar to the microsomal stability assay, the half-life (t½) and intrinsic clearance (CLint, typically expressed as µL/min/10^6 cells) are calculated from the rate of disappearance of the parent compound over time.[11]
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro metabolic stability assays.
Caption: Common metabolic pathways for piperidine-containing compounds.
References
- 1. bioindustry.org [bioindustry.org]
- 2. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. optibrium.com [optibrium.com]
- 9. optibrium.com [optibrium.com]
- 10. Metabolism Module: Predict CYP Metabolites & Drug Interactions [simulations-plus.com]
- 11. MetaSite - Metabolism prediction [moldiscovery.com]
Comparative Analysis of the Physicochemical Properties of Azetidinylpiperidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key physicochemical properties of azetidinylpiperidine scaffolds, a class of saturated heterocyclic compounds of increasing interest in medicinal chemistry. The unique three-dimensional arrangement of these spirocyclic systems offers an attractive platform for the design of novel therapeutic agents. Understanding their fundamental physicochemical characteristics—such as pKa, lipophilicity (logP), aqueous solubility, and polar surface area (PSA)—is critical for optimizing drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).
This document summarizes quantitative data for a representative series of 2,7-diazaspiro[3.5]nonane derivatives, outlines the standard experimental protocols for determining these properties, and provides a visual workflow for their assessment.
Data Presentation: Physicochemical Properties of 2,7-Diazaspiro[3.5]nonane Derivatives
The following table summarizes key physicochemical properties for a selection of 2,7-diazaspiro[3.5]nonane analogs. It is important to note that most of the presented data are computationally predicted values, which are valuable for initial assessment and comparison. Experimental validation is recommended for lead candidates.
| Compound Name | Structure | Molecular Weight ( g/mol ) | pKa (predicted) | cLogP | Topological Polar Surface Area (TPSA) (Ų) |
| 1. 2,7-Diazaspiro[3.5]nonane [1] | 126.20[1] | - | -0.3[1] | 24.1[1] | |
| 2. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate [2] | 226.32[2] | - | 1.1[2] | 41.6[2] | |
| 3. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate [3] | 226.32 | 10.68±0.20[3] | 1.1 | 41.6 | |
| 4. 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride [4] | 213.15 (as HCl salt)[4] | - | - | 15.3[4] | |
| 5. tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate [5] | 268.35[5] | - | - | 49.9[5] |
Experimental Protocols
Accurate experimental determination of physicochemical properties is crucial for drug development. The following sections detail standard methodologies for measuring pKa, logP/logD, and aqueous solubility.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable compounds like azetidinylpiperidines, potentiometric titration is a robust and widely used method.[6][7][8]
Methodology:
-
Sample Preparation: A precise amount of the test compound is dissolved in deionized water or a suitable co-solvent to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte solution like 0.15 M KCl.[6][9]
-
Titration Setup: The sample solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.[6][9] The solution is purged with nitrogen to remove dissolved carbon dioxide.[6]
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is incrementally added to the sample solution.[6][9]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[7]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the basic or acidic functional group has been neutralized.[10]
Determination of Lipophilicity (logP/logD) by the Shake-Flask Method
The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity. The shake-flask method is considered the "gold standard" for their determination.[11][12][13]
Methodology:
-
Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[11]
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).[11]
-
Partitioning: A small volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a known volume ratio.[14]
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two phases, followed by a period of rest to allow for complete phase separation.[15]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, typically high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.[14][16]
-
Calculation: The logP (for non-ionizable compounds) or logD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[17][18]
Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. Kinetic solubility is often measured in early drug discovery for high-throughput screening.[19][20]
Methodology (Kinetic Solubility):
-
Sample Preparation: High-concentration stock solutions of the test compounds are prepared in DMSO.[21][22]
-
Assay Setup: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., PBS at pH 7.4) in a microtiter plate.[19][21]
-
Incubation: The plate is shaken at a constant temperature for a defined period (e.g., 1-2 hours) to allow for precipitation of the compound.[22]
-
Separation of Undissolved Compound: The plate is filtered or centrifuged to separate any solid precipitate from the saturated solution.[20]
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined. Common methods include UV-Vis spectrophotometry, nephelometry (light scattering), or LC-MS/MS.[20][21]
-
Data Analysis: The solubility is determined by comparing the measured concentration to a standard curve.[20]
Mandatory Visualization
Caption: Workflow for Physicochemical Property Assessment.
References
- 1. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | C14H24N2O3 | CID 66870873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. benchchem.com [benchchem.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. LogD/LogP - Enamine [enamine.net]
- 18. acdlabs.com [acdlabs.com]
- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. enamine.net [enamine.net]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Navigating Kinase Selectivity: A Comparative Analysis of Cerdulatinib and Other SYK/JAK Inhibitors
A detailed comparison of the dual SYK/JAK inhibitor Cerdulatinib, which features a unique 4-(azetidin-1-yl)piperidine moiety, against other established SYK and JAK inhibitors. This guide provides a comprehensive analysis of their selectivity profiles, supported by biochemical data and detailed experimental protocols, to inform researchers, scientists, and drug development professionals.
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The this compound moiety is a structural feature present in a new generation of kinase inhibitors, designed to optimize potency and selectivity. This guide focuses on Cerdulatinib, a potent oral inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAKs) that incorporates this moiety. To objectively evaluate its selectivity, we compare it against inhibitors that target the same pathways but lack this specific chemical group: the SYK inhibitors Fostamatinib and Entospletinib, and the JAK1/2 inhibitor Ruxolitinib.
Comparative Selectivity Profile
The selectivity of a kinase inhibitor is critical for its therapeutic window, as off-target effects can lead to toxicity. The following tables summarize the inhibitory activity (IC50) of Cerdulatinib and its comparators against their primary kinase targets. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity (IC50, nM) in Biochemical Assays
| Kinase Target | Cerdulatinib (with moiety) | Ruxolitinib | Fostamatinib (R406) | Entospletinib |
| SYK | 32[1] | - | 50[2] | 7.7[3] |
| JAK1 | 12[1] | 3.3[4] | - | - |
| JAK2 | 6[1] | 2.8[4] | - | - |
| JAK3 | 8[1] | 428[4] | - | - |
| TYK2 | 0.5[1] | 19[4] | - | - |
| FLT3 | Active[1] | - | Active[5] | - |
| RET | - | - | Active[5] | - |
| KDR (VEGFR2) | - | - | Active[2] | - |
Analysis: Cerdulatinib demonstrates potent, low nanomolar inhibition across both SYK and multiple JAK family members, confirming its dual-target profile.[1] In contrast, Ruxolitinib is highly selective for JAK1 and JAK2 over JAK3.[4] Entospletinib shows high potency and selectivity for SYK.[3] The active metabolite of Fostamatinib, R406, is a potent SYK inhibitor but is known to be less selective, with activity against other kinases like FLT3, RET, and KDR, which has been linked to clinical side effects such as hypertension.[2][5]
Signaling Pathway Overview
To understand the impact of these inhibitors, it is crucial to visualize their place in cellular signaling. Cerdulatinib simultaneously blocks two key pathways implicated in the survival of B-cell malignancies: the B-cell receptor (BCR) pathway via SYK and cytokine signaling via the JAK-STAT pathway.[6]
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and standardized experimental methods. Below are representative protocols for biochemical and cell-based assays used to generate the data in this guide.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of an inhibitor by measuring the amount of ATP consumed during an in vitro kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.
Materials:
-
Purified recombinant kinase enzyme.
-
Specific peptide substrate for the kinase.
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA).
-
Adenosine 5'-triphosphate (ATP), typically at the Km concentration for the specific kinase.
-
Test compound serially diluted in Dimethyl Sulfoxide (DMSO).
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 384-well assay plates.
-
Multichannel pipettors and a plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.
-
Enzyme Addition: Dilute the kinase enzyme to the desired concentration in kinase assay buffer. Add 2 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a substrate/ATP mix in kinase assay buffer. Add 2 µL of this mix to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.
-
ATP Detection: Add 5 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[7]
Protocol 2: Cell-Based Phosphorylation Assay (ELISA)
This protocol measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Objective: To quantify the potency of a test compound in inhibiting a specific kinase signaling pathway in intact cells.
Materials:
-
Cell line known to have an active signaling pathway involving the target kinase.
-
96-well cell culture plates.
-
Cell culture medium and serum.
-
Test compound serially diluted in culture medium.
-
Pathway activator (e.g., cytokine, growth factor), if necessary.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
ELISA plate pre-coated with a capture antibody for the substrate protein.
-
Detection antibody specific to the phosphorylated form of the substrate.
-
HRP-conjugated secondary antibody and TMB substrate.
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and culture until they reach 80-90% confluency.[8]
-
Compound Treatment: Starve cells of serum for several hours if required. Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Pathway Stimulation: Add a specific activator (e.g., a cytokine for JAK-STAT pathways) to the wells for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation. Include unstimulated controls.
-
Cell Lysis: Aspirate the medium, wash wells with ice-cold PBS, and add 100 µL of lysis buffer. Incubate on ice for 10 minutes.[8]
-
ELISA Protocol: a. Transfer the cell lysates to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature. c. Wash the plate, then add the phospho-specific primary detection antibody. d. Incubate for 1 hour. e. Wash the plate, then add the HRP-conjugated secondary antibody. f. Incubate for 1 hour. g. Wash the plate and add TMB substrate. Stop the reaction with an acid solution.
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Normalize the data to total protein concentration or a housekeeping gene. Calculate the percent inhibition of phosphorylation for each compound concentration relative to the stimulated control and determine the IC50 value.
Experimental Workflow Visualization
The process of evaluating inhibitor selectivity follows a structured workflow, from initial high-throughput screening to detailed cellular analysis.
Conclusion
The evaluation of the dual SYK/JAK inhibitor Cerdulatinib, which contains a this compound moiety, reveals a distinct selectivity profile compared to other inhibitors of the SYK and JAK pathways. While it potently inhibits multiple key targets in B-cell signaling, this dual activity contrasts with the more selective profiles of inhibitors like Ruxolitinib and Entospletinib. Furthermore, its profile appears more refined than that of Fostamatinib's active metabolite R406, which has known off-target activities.[2] The choice of inhibitor—whether a highly selective, single-pathway agent or a rationally designed dual-target inhibitor—ultimately depends on the therapeutic strategy. This guide provides the foundational data and methodologies necessary for researchers to make informed decisions in the pursuit of novel kinase-targeted therapies.
References
- 1. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. invivogen.com [invivogen.com]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. domainex.co.uk [domainex.co.uk]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of 4-(Azetidin-1-YL)piperidine-Derived Ligands: Focus on CCR2 Antagonist Selectivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel GPCR Ligand Performance with Supporting Experimental Data
The development of selective G-protein coupled receptor (GPCR) ligands is a cornerstone of modern drug discovery. The 4-(azetidin-1-yl)piperidine scaffold has emerged as a promising starting point for the generation of novel therapeutics. This guide provides a comparative analysis of a series of 4-azetidinyl-1-aryl-cyclohexane derivatives, structurally related to the this compound core, that have been investigated for their antagonist activity at the C-C chemokine receptor 2 (CCR2).
CCR2 is a key mediator in inflammatory responses, making it an attractive target for the treatment of various diseases, including rheumatoid arthritis, multiple sclerosis, and type 2 diabetes. The data presented herein focuses on the potency of these compounds at the human CCR2 receptor and their selectivity against the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical off-target liability associated with cardiac arrhythmias.
Quantitative Comparison of CCR2 Antagonist Activity
The following table summarizes the in vitro activity of a lead compound, designated as 8d , and its structural analogs. The data highlights the structure-activity relationship (SAR) within this series, focusing on CCR2 binding affinity and functional antagonism, as well as selectivity over the hERG channel.
| Compound | Structure | hCCR2 Binding IC50 (nM)[1][2] | Chemotaxis IC50 (nM)[1][2] | hERG Binding IC50 (μM)[1][2] | Selectivity Index (hERG IC50 / hCCR2 Binding IC50) |
| 1 | 4-azetidinyl-1-aryl-cyclohexane (Lead) | 15 | 22 | >10 | >667 |
| 2f | Dimethylamino analog | 35 | ND | 35 | 1000 |
| 2g | Methylamino analog | 280 | ND | >50 | >178 |
| 2h | Ortho-methyl analog | 220 | ND | >50 | >227 |
| 8d | 4-azetidinyl-1-thiazoyl-cyclohexane (Optimized) | 37 | 30 | >50 | >1351 |
ND: Not Determined
Experimental Protocols
The quantitative data presented in this guide were generated using the following key in vitro assays:
CCR2 Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, thereby determining the compound's binding affinity.
-
Cell Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the human CCR2 receptor. Cells were harvested and homogenized in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final membrane pellet was resuspended in an assay buffer.
-
Binding Reaction: The assay was performed in a 96-well plate format. Each well contained the cell membrane preparation, a fixed concentration of the radioligand ([¹²⁵I]-CCL2), and varying concentrations of the test compound. Non-specific binding was determined in the presence of a high concentration of unlabeled CCL2.
-
Incubation and Filtration: The plates were incubated to allow the binding to reach equilibrium. The reaction was then terminated by rapid filtration through a glass fiber filter mat to separate the bound and free radioligand. The filters were washed with an ice-cold wash buffer to remove any unbound radioactivity.
-
Data Analysis: The radioactivity retained on the filters was quantified using a scintillation counter. The specific binding was calculated by subtracting the non-specific binding from the total binding. The IC50 values, representing the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, were determined by non-linear regression analysis of the competition binding curves.
Monocyte Chemotaxis Assay
This functional assay assesses the ability of a CCR2 antagonist to inhibit the migration of monocytes towards the CCR2 ligand, CCL2.
-
Cell Preparation: Primary human monocytes were isolated from peripheral blood. The cells were washed and resuspended in a chemotaxis buffer.
-
Assay Setup: The assay was conducted using a 48-well Boyden chamber with a porous polycarbonate membrane. The lower wells contained the chemotaxis buffer with a predetermined concentration of CCL2. The test compounds at various concentrations were added to the upper wells along with the monocyte cell suspension.
-
Incubation: The chamber was incubated at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell migration.
-
Quantification of Migration: After the incubation period, the membrane was removed, and the cells that had migrated to the lower side of the membrane were fixed and stained. The number of migrated cells was then counted using a microscope.
-
Data Analysis: The percentage of inhibition of chemotaxis was calculated for each concentration of the test compound relative to the control (CCL2 alone). The IC50 values, representing the concentration of the antagonist that inhibits 50% of the CCL2-induced cell migration, were determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the CCR2 signaling pathway and the workflow of the chemotaxis assay.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(Azetidin-1-YL)piperidine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(Azetidin-1-YL)piperidine, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.
Chemical Safety Profile
While a specific Safety Data Sheet (SDS) for this compound was not located, data from closely related piperidine compounds indicate a hazardous profile that necessitates careful handling and disposal. Key hazards include:
-
Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3]
-
Environmental Hazard: Harmful or toxic to aquatic life.[3]
| Hazard Classification | Description |
| Physical Hazard | Highly flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air.[2] |
| Health Hazard | Toxic in contact with skin or if inhaled.[1][2] Harmful if swallowed.[1][3] Causes severe skin burns and eye damage.[1][2] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[3] |
Step-by-Step Disposal Protocol
Adherence to the following procedures is critical for the safe disposal of this compound and its containers.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
-
Flame-retardant antistatic protective clothing.
-
Protective gloves (e.g., nitrile rubber).
-
Chemical safety goggles and/or a face shield.
-
Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][4]
2. Waste Segregation and Collection:
-
Do Not Mix: Never mix this compound waste with other waste streams.
-
Original Containers: Whenever possible, leave the chemical in its original container.[2] If transferring is necessary, use a clearly labeled, appropriate container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, gloves, and disposable labware, must be treated as hazardous waste and collected separately.
3. Spill Management: In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Containment: Cover drains to prevent environmental release. Use a non-combustible absorbent material like sand or earth to contain the spill.[2]
-
Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
4. Final Disposal:
-
Licensed Waste Disposal Service: The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[1] These services are equipped to handle and transport hazardous chemical waste in accordance with all federal, state, and local environmental regulations.
-
Approved Waste Disposal Plant: Dispose of the contents and container at an approved waste disposal plant.[3]
-
Incineration: A common disposal method for such chemicals is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a certified facility.
-
Environmental Precaution: Do not allow the product to enter drains, waterways, or the soil.[1][2][3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-(Azetidin-1-YL)piperidine
This guide provides comprehensive safety, handling, and disposal protocols for 4-(Azetidin-1-YL)piperidine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards associated with piperidine derivatives and are designed to ensure the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory operations being performed.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) | Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential (Level C) | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), chemical-resistant boots. | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots. | For responding to spills or uncontrolled releases of the compound. |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires strict adherence to the following procedures to minimize exposure and maintain a controlled environment. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as specified in the table above. Prepare all necessary equipment and reagents within the fume hood.
-
Handling : Use spark-proof tools and equipment, as heterocyclic compounds can be flammable.[1] Avoid direct contact with the skin and eyes.[2] Do not wear contact lenses when handling this chemical.[3]
-
Reaction : Set up all reaction apparatus within the fume hood. Continuously monitor the reaction for any signs of exothermic events or pressure buildup.
-
Post-Reaction : Upon completion of the reaction, quench the reaction mixture safely according to the specific protocol.
-
Decontamination : Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical using an appropriate solvent.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : All disposable PPE, contaminated materials, and residual chemical should be considered hazardous waste.
-
Containment : Collect all hazardous waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
-
Disposal : All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[4] Never dispose of this chemical down the drain.[2][5][6]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
A stepwise workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
